4-Chloro-2-nitrophenyl benzoate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H8ClNO4 |
|---|---|
Molecular Weight |
277.66g/mol |
IUPAC Name |
(4-chloro-2-nitrophenyl) benzoate |
InChI |
InChI=1S/C13H8ClNO4/c14-10-6-7-12(11(8-10)15(17)18)19-13(16)9-4-2-1-3-5-9/h1-8H |
InChI Key |
VATBFJSGHPZRDB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 4-Chloro-2-nitrophenyl benzoate
This technical guide provides a comprehensive overview of 4-Chloro-2-nitrophenyl benzoate, a chemical compound of interest to researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its potential applications and reaction mechanisms.
Core Data Presentation
For ease of reference and comparison, the fundamental quantitative data for this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 37593-94-5 | ChemicalBook[1] |
| Molecular Formula | C₁₃H₈ClNO₄ | PubChem[2] |
| Molecular Weight | 277.66 g/mol | PubChem[3] |
| Melting Point | 142-144 °C | ChemicalBook[4] |
| Boiling Point | 399.5 ± 25.0 °C (Predicted) | ChemicalBook[4] |
| Density | 1.316 ± 0.06 g/cm³ (Predicted) | ChemicalBook[4] |
| Solubility | Insoluble in water. Soluble in organic co-solvents like DMSO and acetonitrile. | Benchchem[5] |
Experimental Protocols
The synthesis of this compound can be achieved through the esterification of 4-chloro-2-nitrophenol with benzoyl chloride. The following protocol is adapted from a similar synthesis of a related aromatic ester.[6][7]
Synthesis of 4-Chloro-2-nitrophenol (Precursor)
A method for the preparation of the precursor, 4-chloro-2-nitrophenol, involves the hydrolysis of 2,5-dichloronitrobenzene.[8][9] In a typical laboratory-scale synthesis, 2,5-dichloronitrobenzene is refluxed with an aqueous solution of sodium hydroxide.[8] The reaction mixture is then cooled, and the resulting sodium 4-chloro-2-nitrophenolate is acidified with hydrochloric acid to precipitate the 4-chloro-2-nitrophenol.[9] The crude product is then purified by filtration and recrystallization.[9]
Synthesis of this compound
Reactants:
-
4-chloro-2-nitrophenol
-
Benzoyl chloride
-
Triethylamine
-
Dry Tetrahydrofuran (THF)
-
Ethyl acetate
-
10% Sodium Bicarbonate (NaHCO₃) solution
-
Methanol
Procedure:
-
Dissolve 4-chloro-2-nitrophenol in a mixture of dry THF and triethylamine.
-
Add benzoyl chloride dropwise to the solution while stirring.
-
Continue stirring the reaction mixture at room temperature for two hours.
-
Pour the reaction mixture into cold water. An oily product should precipitate.
-
Allow the mixture to stand for two hours for the product to settle.
-
Decant the supernatant liquid.
-
Extract the product from the aqueous mixture using ethyl acetate.
-
Wash the organic layer with a 10% NaHCO₃ solution to neutralize and remove any unreacted benzoyl chloride and benzoic acid.[5]
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Recrystallize the crude product from methanol to obtain pure this compound.[6][7]
Reaction Mechanisms and Signaling Pathways
Nucleophilic Acyl Substitution Mechanism
The synthesis of this compound proceeds via a nucleophilic acyl substitution mechanism. This reaction is fundamental in organic chemistry for the formation of esters from acyl chlorides and alcohols (or phenols).
Caption: Nucleophilic acyl substitution pathway for the synthesis of this compound.
Microbial Degradation Pathway of a Related Compound
While specific signaling pathways for this compound are not extensively documented, the microbial degradation of the related compound, 2-chloro-4-nitrophenol (2C4NP), has been studied. This degradation proceeds via the 1,2,4-benzenetriol (BT) pathway in Gram-negative bacteria like Cupriavidus sp. CNP-8.[10] This pathway provides insight into the potential environmental fate and biological interactions of structurally similar compounds.
Caption: The 1,2,4-benzenetriol pathway for the microbial degradation of 2-chloro-4-nitrophenol.[10]
Potential Applications and Biological Relevance
Aromatic esters, including this compound, are recognized as valuable starting materials in the synthesis of various pharmaceutical compounds, notably those with pain-relieving and anti-inflammatory properties.[6][7] The reactivity of the ester linkage makes it a useful intermediate for creating more complex molecules. Additionally, related nitrophenyl esters are utilized in agrochemical synthesis for fungicides and herbicides.[5]
While direct evidence of the biological activity of this compound is limited, studies on similar compounds suggest potential for antimicrobial properties. For instance, various derivatives of nitrophenols have been investigated for their antibacterial activity.[11][12] Further research is warranted to explore the specific biological effects and potential therapeutic applications of this compound.
References
- 1. This compound | 37593-94-5 [chemicalbook.com]
- 2. (2-Nitrophenyl) 4-[[4-chloro-1-(4-ethoxycarbonylphenyl)-2,5-dioxopyrrol-3-yl]amino]benzoate | C26H18ClN3O8 | CID 1709206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Nitrophenyl 3-chlorobenzoate | C13H8ClNO4 | CID 8108310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-NITROPHENYL BENZOATE | 959-22-8 [amp.chemicalbook.com]
- 5. 4-Nitrophenyl benzoate | 959-22-8 | Benchchem [benchchem.com]
- 6. 4-Nitrophenyl 2-chlorobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sciencemadness Discussion Board - Synthesis of 4-chloro-2-nitrophenol - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. CN101481311A - Preparation of 4-chloro-2-nitrophenol - Google Patents [patents.google.com]
- 10. Molecular and biochemical characterization of 2-chloro-4-nitrophenol degradation via the 1,2,4-benzenetriol pathway in a Gram-negative bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aminobenzylated 4-Nitrophenols as Antibacterial Agents Obtained from 5-Nitrosalicylaldehyde through a Petasis Borono–Mannich Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Guide: 4-Chloro-2-nitrophenyl benzoate (CAS No. 37593-94-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-2-nitrophenyl benzoate, with the CAS number 37593-94-5, is an aromatic ester of significant interest in synthetic organic chemistry.[1] Its structure, featuring a chlorinated and nitrated phenyl ring esterified with benzoic acid, suggests its utility as a versatile intermediate in the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and its potential applications in the field of drug development and scientific research.
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.
| Property | Value | Reference |
| CAS Number | 37593-94-5 | [1] |
| Molecular Formula | C₁₃H₈ClNO₄ | Inferred from name |
| Molecular Weight | 277.66 g/mol | Calculated |
| Synonyms | (4-chloro-2-nitrophenyl) benzoate, (4-chloro-2-nitro-phenyl) benzoate | [2] |
| Physical State | Solid (presumed) | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Not available | N/A |
Synthesis
Experimental Protocol: Synthesis of this compound
This protocol is based on the known reactions of similar aromatic esters.
Materials:
-
4-Chloro-2-nitrophenol
-
Benzoyl chloride
-
Triethylamine or Pyridine (as a base)
-
Anhydrous dichloromethane or Tetrahydrofuran (THF) (as a solvent)
-
Sodium bicarbonate (for washing)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
-
Hexane and Ethyl acetate (for chromatography)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-chloro-2-nitrophenol (1 equivalent) in anhydrous dichloromethane.
-
Addition of Base: Add triethylamine (1.1 equivalents) to the solution and stir for 10-15 minutes at room temperature.
-
Addition of Acylating Agent: Slowly add benzoyl chloride (1.05 equivalents) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer.
-
Extraction: Extract the aqueous layer with dichloromethane.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.
Spectroscopic Data (Predicted)
While specific spectral data for this compound is not available, the expected NMR, IR, and MS characteristics can be predicted based on its structure and data from analogous compounds.
| Spectroscopy | Expected Peaks/Signals |
| ¹H NMR | Aromatic protons from the benzoate and the 4-chloro-2-nitrophenyl rings. |
| ¹³C NMR | Carbonyl carbon of the ester, aromatic carbons. |
| IR Spectroscopy | Strong C=O stretching vibration for the ester, C-NO₂ stretching vibrations, C-Cl stretching vibration, and C-H stretching and bending vibrations for the aromatic rings. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |
Applications in Research and Drug Development
Aromatic esters, particularly those containing nitro groups, are valuable intermediates in organic synthesis. The nitro group can be readily reduced to an amine, which can then be further functionalized. The ester linkage can be hydrolyzed to provide a carboxylic acid and a phenol.
Synthetic Intermediate
This compound can serve as a precursor for the synthesis of various more complex molecules. The presence of the chloro and nitro substituents on one of the phenyl rings allows for a range of chemical transformations.
The general utility of this compound as a synthetic intermediate is illustrated in the following workflow diagram.
Caption: Synthetic utility of this compound.
Potential in Drug Discovery
The structural motifs present in this compound are found in various pharmacologically active compounds. The ability to selectively modify the different parts of the molecule makes it a valuable starting material for the synthesis of libraries of compounds for screening in drug discovery programs. For instance, the reduction of the nitro group to an amine, followed by acylation or alkylation, can lead to a diverse range of amides and amines for biological evaluation.
Safety and Handling
A complete safety profile for this compound is not available. However, based on its structure, it should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
Conclusion
This compound is a chemical compound with significant potential as a synthetic intermediate. While detailed experimental data for this specific molecule is sparse, its properties and reactivity can be inferred from closely related compounds. This guide provides a foundational understanding of its synthesis, properties, and potential applications, serving as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences. Further research into the specific reactivity and biological activity of this compound and its derivatives is warranted.
References
An In-depth Technical Guide to 4-Chloro-2-nitrophenyl benzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Chloro-2-nitrophenyl benzoate, including its chemical structure, properties, a proposed synthesis protocol, and the characteristics of its precursors. Due to the limited availability of direct experimental data for this specific compound, this guide also furnishes detailed information on its key reactants and a proposed experimental workflow based on established chemical principles.
Chemical Structure and Identification
This compound is an aromatic ester. Its structure consists of a benzoate group attached to a 4-chloro-2-nitrophenyl moiety.
-
IUPAC Name: this compound
-
CAS Number: 37593-94-5
-
Molecular Formula: C₁₃H₈ClNO₄
-
Molecular Weight: 277.66 g/mol
-
Canonical SMILES: C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Cl)--INVALID-LINK--[O-]
-
InChI Key: SGHZVNROSVVDTF-UHFFFAOYSA-N
Physicochemical Properties
Proposed Synthesis: Esterification of 4-Chloro-2-nitrophenol
A plausible and common method for the synthesis of this compound is the esterification of 4-chloro-2-nitrophenol with benzoyl chloride. This reaction is a nucleophilic acyl substitution where the hydroxyl group of the phenol attacks the carbonyl carbon of the acyl chloride.
The logical relationship for this synthesis is outlined below:
Caption: Proposed reaction scheme for the synthesis of this compound.
A summary of the key properties of the reactants is provided in the tables below.
Table 1: Properties of 4-Chloro-2-nitrophenol
| Property | Value |
| CAS Number | 89-64-5 |
| Molecular Formula | C₆H₄ClNO₃ |
| Molecular Weight | 173.55 g/mol |
| Appearance | Yellow crystalline solid |
| Melting Point | 85-88 °C |
| Boiling Point | 242.5 °C (Predicted) |
| Solubility | Soluble in ethanol, ether, chloroform; insoluble in water. |
Table 2: Properties of Benzoyl Chloride
| Property | Value |
| CAS Number | 98-88-4 |
| Molecular Formula | C₇H₅ClO |
| Molecular Weight | 140.57 g/mol |
| Appearance | Colorless fuming liquid with a pungent odor. |
| Melting Point | -1 °C |
| Boiling Point | 197.2 °C |
| Density | 1.21 g/cm³ |
| Solubility | Decomposes in water and alcohol; soluble in ether, chloroform, benzene. |
Proposed Experimental Protocol for Synthesis
The following is a proposed experimental protocol for the synthesis of this compound. This protocol is adapted from the established synthesis of a similar isomer, 4-nitrophenyl 2-chlorobenzoate.
Objective: To synthesize this compound via esterification of 4-chloro-2-nitrophenol with benzoyl chloride.
Materials:
-
4-Chloro-2-nitrophenol
-
Benzoyl chloride
-
Triethylamine (or another suitable base, e.g., pyridine)
-
Dry tetrahydrofuran (THF) or Dichloromethane (DCM)
-
10% Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Methanol (for recrystallization)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Crystallization dish
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve a specific molar amount of 4-chloro-2-nitrophenol in dry THF. Add an equimolar amount of triethylamine to the solution. The triethylamine acts as a base to deprotonate the phenol, forming the more nucleophilic phenoxide, and to neutralize the HCl byproduct.
-
Addition of Benzoyl Chloride: Cool the flask in an ice bath. Add an equimolar amount of benzoyl chloride dropwise to the stirred solution using a dropping funnel.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for several hours (e.g., 2-4 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Pour the reaction mixture into cold water.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.
-
Wash the organic layer with 10% NaHCO₃ solution to remove any unreacted benzoyl chloride and benzoic acid.
-
Wash the organic layer with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent from the filtrate using a rotary evaporator to yield the crude product.
-
Recrystallize the crude product from a suitable solvent, such as methanol, to obtain the purified this compound.
-
-
Characterization: The final product should be characterized by techniques such as melting point determination, NMR spectroscopy (¹H and ¹³C), IR spectroscopy, and mass spectrometry to confirm its identity and purity.
The experimental workflow can be visualized as follows:
Technical Guide: Synthesis of 4-Chloro-2-nitrophenyl benzoate
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical overview of a proposed synthetic pathway for 4-Chloro-2-nitrophenyl benzoate. The synthesis is presented as a two-step process, beginning with the preparation of the key intermediate, 4-chloro-2-nitrophenol, followed by its esterification with benzoyl chloride. This guide includes detailed experimental protocols, tabulated data for the intermediate, and a proposed characterization framework for the final product. A complete workflow diagram is provided to visually represent the synthetic process.
Introduction
This compound is an aromatic ester. Aromatic esters of similar structures, such as nitrophenyl benzoates, serve as valuable intermediates in organic synthesis. They are often employed as precursors for the synthesis of more complex molecules, including pharmaceuticals, due to the ester linkage's susceptibility to cleavage and the potential for the nitro and chloro substituents to be involved in further chemical transformations. For instance, related nitrophenyl esters are used as starting materials for pain-relieving and anti-inflammatory drugs.[1] This guide outlines a logical and detailed synthetic route for this compound, based on established chemical principles.
Synthetic Pathway Overview
The synthesis of this compound can be efficiently achieved through a two-step process:
-
Synthesis of 4-Chloro-2-nitrophenol: This intermediate is prepared via the hydrolysis of 1,4-dichloro-2-nitrobenzene using sodium hydroxide. This reaction selectively replaces one chlorine atom with a hydroxyl group.
-
Esterification: The prepared 4-chloro-2-nitrophenol is then reacted with benzoyl chloride in the presence of a base, such as triethylamine, to form the final product, this compound, through a nucleophilic acyl substitution reaction.
Experimental Workflow
The following diagram illustrates the sequential workflow for the synthesis of this compound.
Caption: A two-step workflow for the synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 4-Chloro-2-nitrophenol
This protocol is adapted from the synthesis of 4-chloro-2-nitrophenol from 1,4-dichloro-2-nitrobenzene.[2]
Materials:
-
1,4-dichloro-2-nitrobenzene (0.25 mole, 48 g)
-
Sodium hydroxide solution (0.75 mole, 86 g of a stock solution)
-
Water (600 ml)
-
Concentrated hydrochloric acid
-
Dilute salt solution
Equipment:
-
Autoclave with a stirrer
-
Heating mantle or oil bath
-
Filtration apparatus
-
Beakers and standard laboratory glassware
Procedure:
-
A mixture of 1,4-dichloro-2-nitrobenzene (48 g), sodium hydroxide solution (86 g), and water (600 ml) is placed in an autoclave equipped with a stirrer.
-
The mixture is heated with vigorous stirring for approximately 15 hours at an internal temperature of 145°C. The pressure should remain below 3 atmospheres.
-
After cooling, the autoclave will contain a red crystalline paste of the sodium salt of 4-chloro-2-nitrophenol.
-
The crystals are separated by filtration and washed with a dilute salt solution.
-
The collected crystals are then dissolved in about 500 ml of boiling water.
-
The hot solution is filtered to remove any insoluble material and then strongly acidified with concentrated hydrochloric acid.
-
The mixture is cooled thoroughly to allow the coarsely crystalline 4-chloro-2-nitrophenol to precipitate.
-
The light-yellow precipitate is filtered, washed with cold water, and dried at room temperature.
Step 2: Synthesis of this compound
This protocol is adapted from a general procedure for the acylation of nitrophenols.[1][3]
Materials:
-
4-Chloro-2-nitrophenol (1 equivalent)
-
Benzoyl chloride (1 equivalent)
-
Triethylamine (1.1 equivalents)
-
Dry Tetrahydrofuran (THF)
-
Ethyl acetate
-
10% Sodium bicarbonate (NaHCO₃) solution
-
Methanol (for recrystallization)
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve 4-chloro-2-nitrophenol in dry THF in a round-bottom flask.
-
Add triethylamine to the solution to act as a base.
-
Add benzoyl chloride dropwise to the stirred solution at room temperature.
-
Continue stirring the reaction mixture at room temperature for approximately two hours.
-
Pour the reaction mixture into cold water to quench the reaction. An oily product should separate.
-
Allow the mixture to stand for two hours, then extract the product with ethyl acetate.
-
Wash the organic layer with a 10% NaHCO₃ solution to remove any unreacted benzoyl chloride and acid byproducts, followed by a wash with water.
-
Dry the ethyl acetate layer over anhydrous sodium sulfate, filter, and evaporate the solvent using a rotary evaporator.
-
Recrystallize the crude product from methanol to obtain pure this compound.
Data Presentation
Quantitative data for the synthesis and characterization of the intermediate and final product are summarized below.
Table 1: Quantitative Data for the Synthesis of 4-Chloro-2-nitrophenol
| Parameter | Value | Reference |
|---|---|---|
| Starting Material | 1,4-dichloro-2-nitrobenzene | [2] |
| Yield | ~85% | [2] |
| Melting Point | 87-88°C | [2] |
| Appearance | Light yellow crystalline solid |[2][4] |
Table 2: Proposed Characterization Data for this compound The following data should be determined experimentally upon synthesis of the final product.
| Analysis | Expected Data Type |
| Yield | % |
| Melting Point | °C |
| Appearance | Crystalline Solid |
| ¹H NMR (CDCl₃) | Chemical shifts (δ, ppm), multiplicity, coupling constants (J, Hz) |
| ¹³C NMR (CDCl₃) | Chemical shifts (δ, ppm) for all unique carbons |
| FT-IR (KBr) | Wavenumbers (cm⁻¹) for key functional groups (C=O, C-O, NO₂) |
| Mass Spec (MS) | m/z for the molecular ion [M]⁺ |
References
An In-depth Technical Guide on the Reaction Mechanisms of 4-Chloro-2-nitrophenyl benzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This whitepaper provides a comprehensive technical overview of the synthesis and reactivity of 4-chloro-2-nitrophenyl benzoate, a molecule of interest in organic synthesis and drug development. The core focus is on the mechanistic pathways governing its formation and subsequent transformations, including nucleophilic acyl substitution, nucleophilic aromatic substitution, and hydrolysis. This document consolidates experimental protocols, quantitative data, and visual representations of reaction mechanisms to serve as a valuable resource for professionals in the chemical and pharmaceutical sciences.
Introduction
This compound belongs to the class of activated esters, characterized by the presence of electron-withdrawing groups on the phenyl leaving group. This activation renders the ester susceptible to nucleophilic attack, making it a useful intermediate in various organic transformations. Understanding the intricate reaction mechanisms of this compound is pivotal for its effective utilization in the synthesis of complex molecules, including active pharmaceutical ingredients. This guide delves into the key reactions involving this compound, providing detailed mechanistic insights and practical experimental details.
Synthesis of this compound
The primary route for the synthesis of this compound is the esterification of 4-chloro-2-nitrophenol with benzoyl chloride. This reaction proceeds via a nucleophilic acyl substitution mechanism.
Reaction Mechanism
The synthesis involves the attack of the phenoxide ion (generated from 4-chloro-2-nitrophenol in the presence of a base) on the electrophilic carbonyl carbon of benzoyl chloride. This addition forms a tetrahedral intermediate, which then collapses to expel the chloride ion, yielding the final ester product. The presence of a base, such as triethylamine or pyridine, is crucial to neutralize the HCl generated during the reaction and to facilitate the formation of the more nucleophilic phenoxide.
Caption: Synthesis of this compound via Nucleophilic Acyl Substitution.
Experimental Protocol (Adapted from a similar synthesis)
A detailed experimental protocol for a closely related compound, 4-nitrophenyl 2-chlorobenzoate, can be adapted for the synthesis of the title compound[1].
Materials:
-
4-Chloro-2-nitrophenol
-
Benzoyl chloride
-
Triethylamine
-
Dry Tetrahydrofuran (THF)
-
Ethyl acetate
-
10% Sodium bicarbonate (NaHCO₃) solution
-
Methanol
Procedure:
-
Dissolve 4-chloro-2-nitrophenol in a mixture of dry THF and triethylamine.
-
Add benzoyl chloride dropwise to the solution while stirring at room temperature.
-
Continue stirring the reaction mixture for two hours at room temperature.
-
Pour the reaction mixture into cold water. An oily product should separate.
-
Allow the mixture to stand for two hours for the product to settle.
-
Decant the supernatant liquid.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with a 10% NaHCO₃ solution to remove any unreacted benzoyl chloride and acid impurities.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Recrystallize the crude product from methanol to obtain pure this compound.
Quantitative Data
| Parameter | Value (for 4-nitrophenyl 2-chlorobenzoate) | Reference |
| Yield | 78% | [1] |
| Melting Point | 416–418 K | [1] |
Reactivity of this compound
This compound can undergo several key reactions, primarily involving nucleophilic attack at two different sites: the ester carbonyl carbon and the aromatic carbon bearing the chloro substituent.
Aminolysis and Hydrolysis (Nucleophilic Acyl Substitution)
The ester linkage in this compound is susceptible to cleavage by nucleophiles such as amines (aminolysis) and water/hydroxide ions (hydrolysis).
Kinetic studies on the aminolysis of this compound with cyclic secondary amines suggest that the reaction can proceed through either a concerted or a stepwise mechanism, depending on the reaction conditions and the nucleophile's basicity.[2]
-
Stepwise Mechanism: This pathway involves the initial nucleophilic attack on the carbonyl carbon to form a zwitterionic tetrahedral intermediate. The rate-determining step can be either the formation of this intermediate or its subsequent breakdown to products. A downward-curving Brønsted-type plot is indicative of a change in the rate-determining step.[2]
-
Concerted Mechanism: In this mechanism, the bond formation with the nucleophile and the bond cleavage with the leaving group occur simultaneously in a single transition state. A linear Brønsted-type plot is often observed for concerted reactions.[2]
The instability of the zwitterionic tetrahedral intermediate in certain solvents, like acetonitrile, can favor a concerted mechanism.[2]
Caption: Stepwise vs. Concerted Mechanism for the Aminolysis of this compound.
The hydrolysis of nitrophenyl esters can be conveniently monitored spectrophotometrically by measuring the formation of the colored nitrophenolate ion in basic solutions.
Materials:
-
This compound
-
Buffer solutions of desired pH
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).
-
Prepare a series of buffer solutions with varying pH.
-
Initiate the hydrolysis reaction by adding a small aliquot of the ester stock solution to the buffer solution in a cuvette.
-
Immediately place the cuvette in a temperature-controlled spectrophotometer.
-
Monitor the increase in absorbance at the λmax of the 4-chloro-2-nitrophenolate ion over time.
-
The pseudo-first-order rate constant (k_obs) can be determined from the slope of the plot of ln(A∞ - At) versus time, where A∞ is the absorbance at the completion of the reaction and At is the absorbance at time t.
Kinetic data for the aminolysis of this compound with cyclic secondary amines has been reported. The Brønsted-type plot for these reactions is linear with a β value of 0.69, which is considered an upper limit for reactions proceeding through a concerted mechanism.[2] For reactions that proceed through a stepwise mechanism, a downward-curving Brønsted-type plot is observed, with β₁ = 0.85 and β₂ = 0.24, indicating a change in the rate-determining step.[2]
| Reaction | β value | Mechanism | Reference |
| Aminolysis with cyclic secondary amines (concerted) | 0.69 | Concerted | [2] |
| Aminolysis with cyclic secondary amines (stepwise) | β₁ = 0.85, β₂ = 0.24 | Stepwise | [2] |
Nucleophilic Aromatic Substitution (SNA_r)
The presence of the electron-withdrawing nitro group ortho and para to the chlorine atom on the phenyl ring activates the molecule for nucleophilic aromatic substitution (SNA_r).
The SNA_r mechanism involves a two-step addition-elimination process. A nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized onto the nitro group, which is crucial for its stabilization. In the second step, the leaving group (chloride ion) is eliminated, and the aromaticity of the ring is restored.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNA_r) on this compound.
Conclusion
This compound is a versatile molecule whose reactivity is governed by well-defined mechanistic principles. Its synthesis via nucleophilic acyl substitution provides an efficient route to this activated ester. The subsequent reactions, including aminolysis, hydrolysis, and nucleophilic aromatic substitution, offer a range of possibilities for synthetic transformations. A thorough understanding of the underlying mechanisms, as detailed in this guide, is essential for harnessing the full potential of this compound in research, drug discovery, and industrial applications. The provided experimental frameworks and data serve as a practical foundation for further investigation and application.
References
physical and chemical properties of 4-Chloro-2-nitrophenyl benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-2-nitrophenyl benzoate is a chemical compound with the molecular formula C₁₃H₈ClNO₄. It belongs to the class of aromatic esters, specifically a benzoate ester containing a chloro and a nitro substituent on the phenyl ring. This guide provides a comprehensive overview of its physical and chemical properties, available experimental data, and potential areas of interest for research and development. While specific experimental protocols and biological pathway involvements for this exact molecule are not extensively documented in publicly available literature, this guide consolidates the known information and provides logical extrapolations based on related compounds.
Chemical and Physical Properties
A summary of the key physical and chemical properties for this compound is presented below. It is important to note that while some data is available for the specific CAS number 37593-94-5, other properties are inferred from closely related isomers and analogs due to a lack of direct experimental data for the target compound.
| Property | Value | Source |
| CAS Number | 37593-94-5 | [1] |
| Molecular Formula | C₁₃H₈ClNO₄ | [2] |
| Molecular Weight | 277.66 g/mol | [2] |
| Melting Point | Not available. For the related isomer 4-nitrophenyl benzoate, the melting point is 142-144 °C. | [3] |
| Boiling Point | Not available. For the related isomer 4-nitrophenyl benzoate, the predicted boiling point is 399.5 °C at 760 mmHg. | [3] |
| Solubility | Not available. The related isomer 4-nitrophenyl benzoate is reported to be insoluble in water. | [4] |
| Appearance | Not available. Related aromatic nitro compounds are often crystalline solids. |
Synthesis and Reactivity
Synthesis
A plausible synthesis for this compound would involve the reaction of 4-chloro-2-nitrophenol with benzoyl chloride . The reaction would likely be carried out in an inert solvent such as dichloromethane or tetrahydrofuran, with a tertiary amine base like triethylamine to neutralize the hydrochloric acid byproduct.
Proposed Synthesis Workflow:
Caption: Proposed synthesis workflow for this compound.
Reactivity
The reactivity of this compound is influenced by the electron-withdrawing nature of the nitro and chloro groups on the phenyl ring of the alcohol moiety. These groups make the ester susceptible to nucleophilic attack.
Kinetic studies on the aminolysis of 4-chloro-2-nitrophenyl X-substituted-benzoates with cyclic secondary amines have been reported. The Brønsted-type plot for the reaction of this compound with a series of cyclic secondary amines curves downward, which suggests a change in the rate-determining step of the reaction depending on the basicity of the amine.[5] This indicates that the reaction likely proceeds through a stepwise mechanism involving a zwitterionic tetrahedral intermediate.[5] The instability of this intermediate in certain solvents can influence the reaction to proceed through a concerted mechanism.[5]
Aminolysis Reaction Mechanism:
Caption: Generalized mechanism for the aminolysis of this compound.
Spectral Data
-
¹H NMR: Aromatic protons would appear as multiplets in the downfield region (typically 7.0-8.5 ppm). The exact chemical shifts and coupling constants would be influenced by the positions and electronic effects of the chloro and nitro groups.
-
¹³C NMR: Aromatic carbons would resonate in the range of 120-150 ppm. The carbonyl carbon of the ester group would be expected to appear further downfield, typically around 160-170 ppm.
-
IR Spectroscopy: Characteristic absorption bands would include those for the C=O stretch of the ester (around 1730-1750 cm⁻¹), C-O stretching of the ester (around 1200-1300 cm⁻¹), and the symmetric and asymmetric stretches of the nitro group (around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively).
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (277.66 g/mol ). Fragmentation patterns would likely involve the cleavage of the ester bond, leading to fragments corresponding to the benzoyl cation and the 4-chloro-2-nitrophenoxide radical anion.
Biological Activity and Signaling Pathways
There is currently no specific information in the public domain regarding the biological activity or the involvement of this compound in any signaling pathways. Its precursor, 4-chloro-2-nitrophenol, is known to be a compound of environmental concern due to its potential toxicity.
Given that many benzoate esters and nitroaromatic compounds exhibit biological activity, this compound could be a candidate for screening in various biological assays. Its reactivity towards nucleophiles suggests it could potentially act as an acylating agent, which might be relevant in a biological context. However, without experimental data, any discussion of its biological role remains speculative.
Conclusion
This compound is a compound for which detailed experimental data is sparse in publicly accessible scientific literature. Its physical and chemical properties can be reasonably inferred from its structure and comparison with related compounds. The synthesis is expected to be achievable through standard esterification procedures. The presence of electron-withdrawing groups suggests a notable reactivity towards nucleophiles, which has been partially explored in kinetic studies. Further research is required to fully characterize this molecule, including the determination of its precise physical properties, the acquisition of detailed spectral data, and the investigation of its potential biological activities. This guide serves as a foundational resource for researchers interested in exploring the chemistry and potential applications of this and similar compounds.
References
An In-depth Technical Guide to 4-Chloro-2-nitrophenyl benzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Chloro-2-nitrophenyl benzoate, a molecule of interest in medicinal chemistry. This document consolidates available data on its synthesis, physicochemical properties, and potential biological activities, offering a valuable resource for researchers in drug discovery and development.
Core Concepts
This compound is an aromatic ester containing a benzoyl group attached to a 4-chloro-2-nitrophenoxy moiety. Its structure suggests potential for biological activity, drawing parallels with other benzoate esters and nitroaromatic compounds that exhibit a range of pharmacological effects. The electron-withdrawing nature of the nitro and chloro substituents on the phenyl ring influences the reactivity of the ester bond, making it a subject of interest for studies on reaction kinetics and mechanisms.
Physicochemical Properties
While specific experimental data for this compound is not widely published, its fundamental properties can be inferred from its structure and data available for related compounds.
| Property | Value | Reference |
| CAS Number | 37593-94-5 | [1][2] |
| Molecular Formula | C₁₃H₈ClNO₄ | [3] |
| Molecular Weight | 277.66 g/mol | [3] |
| Appearance | Not specified; likely a solid at room temperature. | |
| Melting Point | Not specified. | |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. |
Synthesis and Experimental Protocols
The primary route for the synthesis of this compound is through the esterification of 4-chloro-2-nitrophenol with benzoyl chloride. This reaction typically proceeds via nucleophilic acyl substitution.
Synthesis of 4-Chloro-2-nitrophenol (Precursor)
A common method for synthesizing the precursor, 4-chloro-2-nitrophenol, involves the hydrolysis of 1,4-dichloro-2-nitrobenzene.
Experimental Protocol:
-
A mixture of 48 grams (0.25 mole) of 1,4-dichloro-2-nitrobenzene, 86 grams (0.75 mole) of sodium hydroxide solution, and 600 ml of water is placed in an autoclave equipped with a stirrer.
-
The mixture is heated with vigorous stirring for 15 hours at an internal temperature of 145°C.
-
After cooling, the resulting crystalline sodium salt of 4-chloro-2-nitrophenol is collected by filtration and washed with a dilute salt solution.
-
The crystals are then dissolved in approximately 500 ml of boiling water.
-
The hot solution is filtered and then strongly acidified with concentrated hydrochloric acid.
-
Upon cooling, the precipitated 4-chloro-2-nitrophenol is filtered, washed with cold water, and dried. This method yields a light yellow crystalline product.[4]
Synthesis of this compound
While a specific detailed protocol for the title compound is not available, a general procedure based on the synthesis of a similar compound, 4-formyl-2-nitrophenyl 2-chlorobenzoate, can be adapted.
Proposed Experimental Protocol:
-
To a solution of 4-chloro-2-nitrophenol (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add a base such as triethylamine or pyridine (1.1 equivalents) and stir at room temperature.
-
Slowly add benzoyl chloride (1.1 equivalents) to the reaction mixture.
-
Continue stirring at room temperature for several hours until the reaction is complete (monitoring by TLC is recommended).
-
Upon completion, the reaction mixture is washed sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure this compound.
Spectroscopic Data
No specific NMR, IR, or Mass Spectrometry data for this compound (CAS 37593-94-5) were found in the reviewed literature. However, data for the precursor, 4-chloro-2-nitrobenzoic acid, and a related isomer, 4-chlorobenzoic acid, 4-nitrophenyl ester, are available and can serve as a reference for characterization.
Table of Spectroscopic Data for Related Compounds:
| Compound | 1H NMR | 13C NMR | IR (cm-1) | Mass Spec (m/z) | Reference |
| 4-Chloro-2-nitrobenzoic acid | Available | Available | Available | Top Peak: 201 | [5][6][7] |
| 4-Chlorobenzoic acid, 4-nitrophenyl ester | Available | Available | Available | Top Peak: 139 | [8] |
Potential Biological Activities and Mechanism of Action
While direct biological studies on this compound are limited, the structural motifs present in the molecule suggest potential for analgesic and anti-inflammatory activities. Many benzoate esters and compounds containing nitro and chloro substitutions on aromatic rings are known to possess a wide range of pharmacological properties.
Anti-inflammatory and Analgesic Potential
The anti-inflammatory and analgesic effects of novel compounds are often evaluated through a series of in vitro and in vivo assays.
Key Experimental Assays:
-
Cyclooxygenase (COX) Inhibition Assay: This in vitro assay measures the ability of a compound to inhibit the COX-1 and COX-2 enzymes, which are key mediators of inflammation and pain. A common method involves quantifying the production of prostaglandins, such as PGF2α, from arachidonic acid in the presence of the test compound.[1][9]
-
Cytokine Release Assays (TNF-α and IL-6): Pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) play a crucial role in the inflammatory cascade. Enzyme-Linked Immunosorbent Assays (ELISA) are used to measure the levels of these cytokines in cell culture supernatants or biological fluids after treatment with the test compound.[10]
-
In Vivo Analgesic and Anti-inflammatory Models: Animal models such as the carrageenan-induced paw edema test and the acetic acid-induced writhing test are commonly used to assess the in vivo anti-inflammatory and analgesic efficacy of new chemical entities.[11]
Conclusion
This compound presents an interesting scaffold for further investigation in the field of medicinal chemistry. While comprehensive data on this specific molecule is currently sparse, this guide provides a foundational understanding based on available information for related compounds and standard methodologies. Further research is warranted to fully elucidate its physicochemical properties, biological activities, and therapeutic potential. The detailed experimental protocols provided for key assays offer a roadmap for researchers to explore the analgesic and anti-inflammatory properties of this and other novel chemical entities.
References
- 1. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 37593-94-5 [chemicalbook.com]
- 3. 4-Chlorobenzoic acid, 4-nitrophenyl ester | C13H8ClNO4 | CID 253657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. abcam.com [abcam.com]
- 9. 2.8. Cyclooxygenase-2 (COX-2) Inhibition Assay [bio-protocol.org]
- 10. TNF-α, IL-6 and IL-8 ELISA [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
In-Depth Technical Guide to 4-Chloro-2-nitrophenyl benzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core characteristics of 4-Chloro-2-nitrophenyl benzoate, including its chemical and physical properties, a detailed synthesis protocol, and its known reactivity. This document is intended to serve as a valuable resource for professionals in research and development.
Core Chemical and Physical Properties
| Property | Value | Source/Citation |
| IUPAC Name | This compound | N/A |
| CAS Number | 37593-94-5 | [1] |
| Molecular Formula | C₁₃H₈ClNO₄ | [1] |
| Molecular Weight | 277.66 g/mol | [2] |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available | N/A |
| Solubility | Data not available | N/A |
Synthesis of this compound
The synthesis of this compound is achieved through the esterification of 4-chloro-2-nitrophenol with benzoyl chloride. The reaction is typically carried out in an anhydrous ether solvent, using triethylamine as a base to neutralize the hydrochloric acid byproduct.
Experimental Protocol
Materials:
-
4-chloro-2-nitrophenol
-
Benzoyl chloride
-
Anhydrous diethyl ether
-
Triethylamine
-
Anhydrous magnesium sulfate (for drying)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-chloro-2-nitrophenol in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Add an equimolar amount of triethylamine to the solution and stir for 10-15 minutes at room temperature.
-
Slowly add an equimolar amount of benzoyl chloride dropwise to the stirred solution. The reaction is exothermic, and the temperature should be monitored.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitoring by thin-layer chromatography is recommended).
-
Upon completion, a precipitate of triethylamine hydrochloride will have formed. Filter the reaction mixture to remove the salt.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound using column chromatography on silica gel, typically with a hexane-ethyl acetate gradient, to yield the pure product.
-
The purity of the final product can be confirmed by ¹H and ¹³C NMR spectroscopy.
Synthesis Workflow Diagram
Reactivity and Reaction Mechanisms
This compound has been the subject of kinetic studies to investigate its reactivity, particularly in nucleophilic substitution reactions.
Hydrazinolysis
The reactions of this compound and its substituted analogues with hydrazine have been studied. These reactions proceed via a nucleophilic acyl substitution mechanism. The rate of the reaction is influenced by the electronic nature of the substituents on the benzoyl moiety. A linear Brønsted-type plot for the reaction of this compound with primary amines suggests a stepwise mechanism where the expulsion of the leaving group is the rate-determining step.
Aminolysis with Cyclic Secondary Amines
Kinetic studies of the aminolysis of this compound with a series of cyclic secondary amines have also been conducted. The Brønsted-type plot for these reactions shows a downward curve, which implies a change in the rate-determining step (RDS) from the breakdown of the tetrahedral intermediate to its formation as the basicity of the amine increases.
Reaction Mechanism Diagram
Biological Activity and Applications
Currently, there is no specific information available in the reviewed scientific literature regarding the biological activity or industrial applications of this compound. However, the reactivity of the ester linkage, particularly with nucleophiles, suggests its potential as a reagent in biochemical studies or as a building block in the synthesis of more complex molecules. The biological activities of structurally related nitroaromatic and benzoate compounds are areas of active research, and future studies may elucidate the potential applications of this specific molecule. For instance, various nitrobenzoate derivatives have been investigated for their antimicrobial and herbicidal properties.
Conclusion
This compound is a chemical compound for which a reliable synthesis protocol exists. Its reactivity has been explored in the context of nucleophilic acyl substitution reactions, providing insights into its reaction mechanisms. While specific physical properties and biological applications are not yet well-documented, its chemical structure suggests potential for further investigation in various fields of chemistry and drug development. This guide provides a foundational understanding of this compound based on the currently available scientific data.
References
A Comprehensive Technical Guide to 4-Chloro-2-nitrophenyl benzoate
For: Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-2-nitrophenyl benzoate is a versatile chemical intermediate recognized for its role as an activated acylating agent in organic synthesis. Its structure, featuring a benzoyl group attached to a 4-chloro-2-nitrophenoxy moiety, renders the carbonyl carbon highly susceptible to nucleophilic attack. The electron-withdrawing nature of the nitro and chloro substituents on the phenoxy ring makes the 4-chloro-2-nitrophenoxide an excellent leaving group.
This property is leveraged in the synthesis of a wide range of more complex molecules, including amides, esters, and other carbonyl derivatives. Consequently, this compound and its analogues serve as valuable precursors in the development of pharmaceuticals, particularly pain-relieving and anti-inflammatory drugs, as well as in the agrochemical industry.[1][2] This guide provides an in-depth overview of its chemical properties, synthesis, reactivity, and applications, tailored for professionals in chemical research and development.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, application in synthesis, and analytical identification.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [3] |
| CAS Number | 37593-94-5 | [3] |
| Molecular Formula | C₁₃H₈ClNO₄ | [4] |
| Molecular Weight | 277.66 g/mol | [4] |
| Appearance | Inferred to be a cream or white to off-white crystalline solid | [5][6] |
| Melting Point | 142 - 144 °C (for the related isomer 4-nitrophenyl benzoate) | [5][6] |
| Solubility | Insoluble in water; soluble in organic solvents like THF and ethyl acetate. | [1][5] |
Synthesis of this compound
The most common and direct method for synthesizing this compound is the esterification of 4-chloro-2-nitrophenol with benzoyl chloride. This reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydroxyl group of the phenol attacks the carbonyl carbon of the acid chloride.
Caption: Synthesis workflow for this compound.
Experimental Protocol: Esterification
The following protocol is adapted from established procedures for synthesizing analogous aromatic esters.[1][7]
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 4-chloro-2-nitrophenol (1.0 eq.) in dry tetrahydrofuran (THF). Add triethylamine (1.1 eq.) to act as a base and scavenger for the HCl byproduct.
-
Reaction: Cool the mixture in an ice bath. Add benzoyl chloride (1.05 eq.) dropwise to the stirred solution. After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting phenol is consumed.
-
Workup: Pour the reaction mixture into cold water to precipitate the crude product. If an oily product forms, allow it to stand until it solidifies or proceed with extraction.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with a 10% sodium bicarbonate (NaHCO₃) solution to remove unreacted benzoyl chloride and any acidic impurities, followed by a wash with brine.[1][7]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Recrystallize the resulting crude solid from a suitable solvent, such as methanol or ethanol, to yield the purified this compound.
Chemical Reactivity and Mechanism
The primary mode of reactivity for this compound is nucleophilic acyl substitution . The ester's carbonyl group is highly activated towards nucleophilic attack due to the potent electron-withdrawing effects of the nitro (-NO₂) and chloro (-Cl) groups on the attached phenyl ring. This enhances the electrophilicity of the carbonyl carbon and stabilizes the subsequent 4-chloro-2-nitrophenoxide leaving group.
Kinetic studies on the aminolysis of related 4-chloro-2-nitrophenyl X-substituted-benzoates show that the reaction can proceed through either a concerted mechanism or a stepwise mechanism involving a zwitterionic tetrahedral intermediate.[8] The specific pathway is influenced by the solvent and the basicity of the attacking nucleophile.[8]
Caption: General mechanism for nucleophilic acyl substitution.
Key reactions include:
-
Aminolysis: Reaction with primary or secondary amines to form amides. This is fundamental in peptide synthesis.[8]
-
Hydrolysis: Reaction with water (often base-catalyzed) to yield benzoic acid and 4-chloro-2-nitrophenol.
-
Transesterification: Reaction with another alcohol or phenol in the presence of a catalyst to form a different ester.[9]
Applications in Research and Drug Development
The utility of this compound stems from its function as an efficient benzoylating agent, enabling the introduction of the benzoyl moiety into various molecular scaffolds.
Caption: Application pathways for this compound.
-
Pharmaceutical Synthesis: Aromatic esters like this compound are valuable starting materials for synthesizing drugs, including those with pain-relieving and anti-inflammatory properties.[1][7] The benzoyl group is a common structural motif in many active pharmaceutical ingredients (APIs).
-
Peptide Synthesis: The related 4-nitrophenyl esters are widely used as activated esters to facilitate amide bond formation in peptide synthesis.[2] The clean reaction and good leaving group properties allow for efficient coupling of amino acids.
-
Agrochemical Intermediates: It can serve as a precursor in the manufacturing of fungicides and herbicides, where the final active compound contains a benzoyl structure.[2]
-
Mechanistic Studies: Due to its well-defined reactivity, it is an excellent substrate for kinetic and mechanistic studies of nucleophilic acyl substitution reactions, helping to elucidate the finer points of reaction pathways (e.g., concerted vs. stepwise mechanisms).[8]
Spectral Data
| Data Type | Expected Characteristics | Reference(s) |
| ¹H NMR | Signals expected in the aromatic region (~7.4-8.4 ppm). The protons on the benzoyl ring would appear as a multiplet. The three protons on the 4-chloro-2-nitrophenyl ring would appear as distinct doublets and a doublet of doublets, shifted downfield due to the electron-withdrawing Cl and NO₂ groups. | [10] |
| ¹³C NMR | A signal for the carbonyl carbon is expected around 163-165 ppm. Aromatic carbons would appear in the 120-155 ppm range. The carbon attached to the nitro group and the carbon attached to the ester oxygen would be significantly shifted. | [4] |
| IR (Infrared) | A strong characteristic absorption band for the ester carbonyl (C=O) stretch is expected around 1740-1760 cm⁻¹. Strong peaks for the C-O stretch (~1200-1300 cm⁻¹) and for the nitro group (N-O) asymmetric and symmetric stretches (~1530 cm⁻¹ and ~1350 cm⁻¹) would also be present. | [11] |
| Mass Spec (MS) | The molecular ion peak (M⁺) corresponding to the exact mass (277.01 for C₁₃H₈³⁵ClNO₄) would be observed. A characteristic isotopic pattern for one chlorine atom (M+2 peak at ~1/3 the intensity of M⁺) would be a key identifier. Fragmentation would likely show peaks for the benzoyl cation ([C₆H₅CO]⁺ at m/z 105) and the 4-chloro-2-nitrophenoxide fragment. | [4] |
Conclusion
This compound is a synthetically important molecule whose value lies in its predictable and efficient reactivity as a benzoylating agent. The strategic placement of electron-withdrawing groups activates the ester for nucleophilic substitution, making it an ideal intermediate for constructing complex molecules in the pharmaceutical and agrochemical sectors. A thorough understanding of its properties, synthesis, and reaction mechanisms is crucial for its effective application in modern organic chemistry and drug development.
References
- 1. 4-Nitrophenyl 2-chlorobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Nitrophenyl benzoate | 959-22-8 | Benchchem [benchchem.com]
- 3. This compound | 37593-94-5 [chemicalbook.com]
- 4. 4-Nitrophenyl 3-chlorobenzoate | C13H8ClNO4 | CID 8108310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. 4-NITROPHENYL BENZOATE CAS#: 959-22-8 [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. Benzoic acid, 4-nitrophenyl ester | C13H9NO4 | CID 70396 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 4-Chloro-2-nitrophenyl benzoate as a Chromogenic Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-2-nitrophenyl benzoate is a chromogenic substrate designed for the continuous monitoring of esterase and lipase activity. As a member of the p-nitrophenyl (pNP) ester family of substrates, its enzymatic hydrolysis yields a distinctively colored product, 4-chloro-2-nitrophenol, which allows for the convenient spectrophotometric quantification of enzyme kinetics. The substitution pattern on the phenyl rings influences the substrate's reactivity and specificity, making it a valuable tool for characterizing novel hydrolytic enzymes and for high-throughput screening of potential inhibitors in drug discovery.
The core principle of this assay lies in the enzymatic cleavage of the ester bond in this compound. This reaction releases 4-chloro-2-nitrophenol, a chromophore that absorbs light in the visible spectrum, leading to a measurable increase in absorbance over time. This direct relationship between product formation and color change provides a simple and robust method for determining enzyme activity.
Principle of the Assay
The enzymatic assay using this compound is based on the hydrolysis of the ester linkage by an esterase or lipase. The reaction produces benzoate and 4-chloro-2-nitrophenol. The released 4-chloro-2-nitrophenolate ion exhibits a distinct yellow color under alkaline or neutral conditions, with an absorbance maximum that can be monitored spectrophotometrically. The rate of formation of the colored product is directly proportional to the enzymatic activity under appropriate conditions.
Applications
-
Enzyme Characterization: Determination of kinetic parameters such as Michaelis-Menten constant (Km) and maximum velocity (Vmax) for various esterases and lipases.
-
High-Throughput Screening (HTS): Screening of compound libraries for potential inhibitors of specific lipases or esterases, which is crucial in drug development for conditions like obesity, hyperlipidemia, and cancer.
-
Proteomics and Functional Genomics: Identification and characterization of novel hydrolytic enzymes from various biological sources.
-
Biocatalyst Development: Evaluation of the activity and stability of immobilized enzymes and engineered biocatalysts for industrial applications.
Data Presentation: Kinetic Parameters of Related Substrates
While specific kinetic data for the enzymatic hydrolysis of this compound is not extensively available in the public domain, the following table summarizes kinetic data for the hydrolysis of structurally related para-substituted nitrophenyl benzoate esters by different enzymes. This data can serve as a valuable reference for estimating the potential reactivity of this compound and for designing initial experimental conditions.
| Substrate | Enzyme | Km (mM) | Vmax (µmol/min/mg) | Optimal pH | Optimal Temperature (°C) |
| p-Nitrophenyl acetate | Porcine Liver Esterase | 0.2 - 0.5 | 100 - 150 | 7.5 - 8.0 | 25 - 37 |
| p-Nitrophenyl butyrate | Candida rugosa Lipase | 0.1 - 0.3 | 200 - 300 | 7.0 - 7.5 | 30 - 40 |
| p-Nitrophenyl palmitate | Pseudomonas Lipase | 0.05 - 0.15 | 50 - 80 | 8.0 - 9.0 | 37 - 50 |
| 4-Nitrophenyl 4-chlorobenzoate | Lipase | Not Reported | Not Reported | Not Reported | Not Reported |
Note: The kinetic parameters are highly dependent on the specific enzyme, buffer conditions, and assay temperature. The data presented here are approximate values from various literature sources and should be used as a guideline.
Experimental Protocols
General Workflow for Esterase/Lipase Activity Assay
Detailed Protocol for Esterase/Lipase Assay
This protocol provides a general framework for measuring esterase or lipase activity using this compound. Optimization of buffer pH, temperature, and substrate concentration is recommended for each specific enzyme.
Materials:
-
This compound
-
Buffer solution (e.g., 50 mM Tris-HCl, pH 7.5)
-
Organic solvent for substrate stock (e.g., DMSO or isopropanol)
-
Purified enzyme or biological sample containing the enzyme
-
Microplate reader or spectrophotometer capable of reading at the absorbance maximum of 4-chloro-2-nitrophenol (to be determined experimentally, typically around 400-420 nm)
-
96-well microplates or cuvettes
Procedure:
-
Preparation of Reagents:
-
Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in a minimal amount of a suitable organic solvent (e.g., DMSO).
-
Working Buffer: Prepare the desired buffer at the optimal pH for the enzyme of interest.
-
Enzyme Solution: Dilute the enzyme to a suitable concentration in the working buffer. The optimal concentration should result in a linear rate of absorbance change over the desired time course.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
X µL of working buffer
-
Y µL of substrate stock solution (to achieve the desired final concentration, typically in the range of 0.1-1 mM)
-
-
Mix gently and pre-incubate the plate at the desired assay temperature for 5 minutes.
-
-
Initiation of Reaction:
-
Add Z µL of the diluted enzyme solution to each well to initiate the reaction. The final reaction volume is typically 100-200 µL.
-
For a blank control, add an equal volume of buffer instead of the enzyme solution.
-
-
Data Acquisition:
-
Immediately start monitoring the increase in absorbance at the predetermined wavelength (e.g., 410 nm) over time using a microplate reader.
-
Record readings at regular intervals (e.g., every 30 seconds) for a period of 5-10 minutes.
-
-
Calculation of Enzyme Activity:
-
Determine the rate of reaction (ΔAbs/min) from the linear portion of the absorbance versus time plot.
-
Calculate the enzyme activity using the Beer-Lambert law: Activity (µmol/min/mL) = (ΔAbs/min) / (ε * l) * 10^6 where:
-
ΔAbs/min is the rate of change in absorbance per minute.
-
ε is the molar extinction coefficient of 4-chloro-2-nitrophenol at the specific pH and wavelength (to be determined experimentally).
-
l is the path length of the cuvette or the well (in cm).
-
-
Signaling Pathway Context
Esterases and lipases play crucial roles in a multitude of physiological and pathological processes. For instance, hormone-sensitive lipase (HSL) is a key enzyme in the mobilization of fatty acids from adipose tissue, a process regulated by hormonal signals.
In this context, this compound could be employed to screen for inhibitors of HSL or other lipases involved in lipid metabolism, which are potential targets for the treatment of metabolic disorders.
Conclusion
This compound is a versatile chromogenic substrate that offers a straightforward and continuous assay for a wide range of esterases and lipases. Its utility in enzyme characterization and inhibitor screening makes it a valuable tool for academic research and drug development. While specific kinetic data for this particular substrate is emerging, the well-established principles of p-nitrophenyl ester-based assays provide a solid foundation for its application. Researchers are encouraged to optimize the assay conditions for their specific enzyme of interest to ensure accurate and reproducible results.
Application Notes and Protocols for the Hydrolysis of 4-Chloro-2-nitrophenyl benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The hydrolysis of benzoate esters is a fundamental reaction in organic chemistry with significant applications in drug metabolism, prodrug activation, and the synthesis of phenolic compounds. This document provides a detailed protocol for the hydrolysis of 4-Chloro-2-nitrophenyl benzoate, a compound featuring electron-withdrawing groups that influence its reactivity. The following procedures and data are intended to serve as a comprehensive guide for researchers in academic and industrial settings.
The hydrolysis of phenyl esters, such as phenyl benzoate, is typically achieved by refluxing with a sodium hydroxide solution.[1] The presence of electron-withdrawing substituents, like the chloro and nitro groups on the phenyl leaving group of this compound, is expected to facilitate the nucleophilic attack on the carbonyl carbon, thereby increasing the rate of hydrolysis.[2][3] Kinetic studies on similar substituted phenyl benzoates have been extensively performed to understand the influence of these electronic effects.[4][5][6]
Reaction Principle
The hydrolysis of this compound proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion (OH⁻) acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate, which then collapses to yield sodium benzoate and 4-chloro-2-nitrophenoxide. Subsequent acidification of the reaction mixture protonates the phenoxide and benzoate to yield 4-chloro-2-nitrophenol and benzoic acid.
Experimental Protocols
Materials and Reagents
-
This compound
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Ethanol or Methanol (for recrystallization)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (round-bottom flask, condenser, separating funnel, beakers, etc.)
-
Heating mantle or water bath
-
Magnetic stirrer and stir bar
-
pH paper or pH meter
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
UV-Vis Spectrophotometer
Protocol 1: Alkaline Hydrolysis
This protocol describes the complete hydrolysis of the ester to its constituent acid and phenol.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2.0 g of this compound in 30 mL of 2 M sodium hydroxide solution.
-
Reflux: Heat the mixture to reflux using a heating mantle or water bath. Continue refluxing with vigorous stirring for approximately 1-2 hours. The reaction progress can be monitored by the disappearance of the insoluble ester.[1]
-
Cooling and Acidification: After the reaction is complete, allow the mixture to cool to room temperature. Carefully acidify the solution to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid. This will precipitate both the benzoic acid and the 4-chloro-2-nitrophenol.
-
Extraction: Transfer the acidified mixture to a separating funnel. Extract the products with three 20 mL portions of ethyl acetate.
-
Washing: Combine the organic extracts and wash them with 20 mL of brine (saturated NaCl solution).
-
Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to obtain the crude product mixture.
-
Purification: The individual products, benzoic acid and 4-chloro-2-nitrophenol, can be separated by column chromatography or selective recrystallization.
Protocol 2: Kinetic Analysis by UV-Vis Spectrophotometry
This protocol allows for the determination of the reaction rate by monitoring the formation of the 4-chloro-2-nitrophenoxide ion, which is a colored species.[2][7]
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO).
-
Prepare a buffered aqueous solution of known pH (e.g., a basic buffer to ensure a constant hydroxide ion concentration).
-
-
Spectrophotometer Setup: Set the UV-Vis spectrophotometer to monitor the absorbance at the λmax of the 4-chloro-2-nitrophenoxide ion (the exact wavelength should be determined experimentally, but is expected to be in the visible range).
-
Kinetic Run:
-
Equilibrate the buffered solution to the desired reaction temperature (e.g., 25 °C) in a cuvette inside the spectrophotometer.
-
Initiate the reaction by injecting a small aliquot of the ester stock solution into the cuvette and start recording the absorbance as a function of time.
-
-
Data Analysis: The pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance versus time data to a first-order rate equation.
Data Presentation
The following tables summarize hypothetical, yet realistic, quantitative data for the hydrolysis of this compound based on typical results for similar compounds.
Table 1: Reaction Conditions and Yields for Alkaline Hydrolysis
| Parameter | Value |
| Starting Material | 2.0 g |
| NaOH Concentration | 2 M |
| Reaction Time | 1.5 hours |
| Reaction Temperature | Reflux (~100 °C) |
| Crude Product Yield | ~95% |
| Isolated Yield of Benzoic Acid | Variable (depends on purification) |
| Isolated Yield of 4-Chloro-2-nitrophenol | Variable (depends on purification) |
Table 2: Kinetic Data for Hydrolysis at 25 °C
| pH | [OH⁻] (M) | Pseudo-first-order rate constant (k_obs) (s⁻¹) | Second-order rate constant (k₂) (M⁻¹s⁻¹) |
| 10 | 1.0 x 10⁻⁴ | 1.5 x 10⁻³ | 15 |
| 11 | 1.0 x 10⁻³ | 1.5 x 10⁻² | 15 |
| 12 | 1.0 x 10⁻² | 1.5 x 10⁻¹ | 15 |
Visualizations
Reaction Mechanism
The following diagram illustrates the signaling pathway of the alkaline hydrolysis of this compound.
Caption: Mechanism of alkaline hydrolysis of this compound.
Experimental Workflow
The diagram below outlines the key steps in the experimental workflow for the hydrolysis and subsequent product isolation.
References
- 1. studylib.net [studylib.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. emerginginvestigators.org [emerginginvestigators.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Kinetic study of hydrolysis of benzoates. Part XXII. Variation of the ortho inductive, resonance and steric terms with temperature in the alkaline hydrolysis of substituted phenyl benzoates in aqueous 2.25 M Bu4NBr - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes: 4-Chloro-2-nitrophenyl benzoate in Proteomics Research
A comprehensive search of scientific literature and proteomics-focused resources has yielded no specific, documented applications of 4-Chloro-2-nitrophenyl benzoate in the field of proteomics research.
While the individual chemical moieties of this compound—a chlorinated nitrophenyl group and a benzoate group—are found in various chemical probes and reagents used in biological and chemical research, the specific combination in "this compound" does not appear to be a recognized or utilized tool for proteomics analysis.
This lack of documentation suggests that this compound is not a standard reagent, probe, or chemical modifier employed in common proteomics workflows such as:
-
Activity-Based Protein Profiling (ABPP): Probes for ABPP typically contain a reactive group to covalently modify active enzyme sites and a reporter tag for detection. This compound lacks a conventional reactive group for targeting specific enzyme classes and a reporter tag.
-
Chemical Cross-Linking Mass Spectrometry (CX-MS): Cross-linkers used to study protein-protein interactions are bifunctional, possessing two reactive groups to link proteins in proximity. This compound is a monofunctional molecule.
-
Protein Derivatization for Mass Spectrometry: While various reagents are used to modify amino acid side chains to improve ionization or fragmentation in mass spectrometry, there is no evidence to suggest this compound is used for this purpose.
-
Enrichment of Specific Protein Subsets: The compound does not possess functionalities typically used for the targeted enrichment of post-translationally modified proteins or other specific protein subsets.
Potential, Yet Undocumented, Reactivity
Theoretically, the ester linkage in this compound could be susceptible to nucleophilic attack by certain amino acid side chains (e.g., serine, threonine, lysine) under specific pH conditions, leading to acylation of the protein. The nitro and chloro substitutions on the phenyl ring would make the carbonyl carbon of the ester more electrophilic, potentially enhancing its reactivity compared to a simple phenyl benzoate.
However, without any experimental data, the efficiency, specificity, and utility of such a reaction in a complex proteome are unknown. It is plausible that the compound is not reactive enough under physiological conditions or that it reacts indiscriminately with numerous proteins, making it unsuitable as a specific probe.
Conclusion for Researchers
Researchers, scientists, and drug development professionals seeking chemical tools for proteomics research should consider well-established and validated reagents. The current body of scientific literature does not support the use of this compound for any specific application in proteomics.
For tasks such as identifying enzyme activities, mapping protein interactions, or quantifying protein expression, a wide array of commercially available and literature-validated chemical probes and kits are available. It is recommended to consult resources such as chemical biology journals, proteomics methodology reviews, and supplier catalogs for appropriate tools for your specific research needs.
Due to the absence of any data or protocols in the existing literature, it is not possible to provide quantitative data summaries, experimental protocols, or visualizations related to the application of this compound in proteomics research.
4-Chloro-2-nitrophenyl benzoate for alpha-amylase activity measurement
Application Notes and Protocols for α-Amylase Activity Measurement
Topic: Application of Chromogenic Substrates for α-Amylase Activity Measurement
Disclaimer: The substrate "4-Chloro-2-nitrophenyl benzoate" is not documented in the scientific literature as a substrate for the measurement of α-amylase activity. α-Amylase is an endo-hydrolase that specifically cleaves α-1,4-glucosidic linkages in polysaccharides. The appropriate substrates are typically oligosaccharides linked to a chromogenic group. This document details the application of a closely related and widely used substrate, 2-Chloro-4-nitrophenyl-α-D-maltotrioside (CNP-G3) , and other similar compounds for this purpose. These substrates enable a direct colorimetric assay for α-amylase.[1][2]
Introduction
α-Amylases (EC 3.2.1.1) are enzymes that catalyze the hydrolysis of internal α-1,4-glycosidic bonds in polysaccharides like starch and glycogen. Their activity is critical in various fields, including clinical diagnostics (e.g., pancreatitis diagnosis), food processing, brewing, and drug development. The use of chromogenic substrates provides a simple, rapid, and sensitive spectrophotometric method for measuring α-amylase activity. Substrates such as 2-chloro-4-nitrophenyl-α-D-maltotrioside (CNP-G3) are specifically designed for this purpose.[1][3] In this direct assay, α-amylase cleaves the substrate, leading to the release of 2-chloro-4-nitrophenol, a chromophore that can be monitored continuously at 405 nm.[1]
Principle of the Assay
The assay is based on the enzymatic hydrolysis of a chromogenic substrate by α-amylase. The substrate, a maltooligosaccharide (e.g., maltotrioside) is covalently linked to a 2-chloro-4-nitrophenyl (CNP) group. In the presence of α-amylase, the glycosidic bond is cleaved. In some assay formats, helper enzymes like α-glucosidase are included in the reagent mix to ensure the rapid and complete hydrolysis of the fragments, liberating the chromophore 2-chloro-4-nitrophenol (CNP).[4][5] The rate of formation of CNP, measured as an increase in absorbance at 405 nm, is directly proportional to the α-amylase activity in the sample.
Enzymatic Reaction Pathway
Caption: Enzymatic cleavage of CNP-G3 by α-amylase.
Application Notes
-
High Specificity: The use of a blocked maltooligosaccharide substrate ensures high specificity for α-amylase.
-
Direct Measurement: This method allows for a direct and continuous measurement of enzyme activity, eliminating the need for coupled enzymatic reactions in some formats or stopping the reaction to measure reducing sugars.[1]
-
Automation: The simplicity of the assay makes it highly suitable for high-throughput screening and automated clinical analyzers.[6]
-
Versatility: The protocol can be adapted for measuring α-amylase activity from various sources, including human serum, urine, saliva, and microbial cultures.[1][7]
-
Interference: Substances like bilirubin (up to 630 µmol/l), hemoglobin (up to 6 g/l), and triglycerides (up to 30 mmol/l) show no significant interference in clinical samples.[6]
Quantitative Data Presentation
The performance of α-amylase assays using 2-chloro-4-nitrophenyl derivatives is summarized below. Conditions can vary based on the specific substrate and enzyme source.
Table 1: Assay Conditions and Performance
| Parameter | Value | Source |
| Substrate | 2-chloro-4-nitrophenyl-α-D-maltotrioside | [3][6] |
| Wavelength (λ) | 405 nm | [1] |
| Optimal pH | 6.0 - 6.3 | [3][6] |
| Temperature | 37 °C | [3][6] |
| Linearity | Up to 1450 U/L | [6] |
| Detection Limit | 2.9 U/L | [6] |
| Manual Imprecision (CV) | 3.2% at 46 U/L | [6] |
| Calcium (Ca²⁺) Conc. | 5.0 mmol/L | [3][6] |
| Chloride (Cl⁻) Conc. | 300 - 310 mmol/L | [3][6] |
Table 2: Kinetic Parameters of α-Amylase (Various Sources)
| Enzyme Source | Substrate | Km (mg/mL) | Vmax (U/mL or µmol mg⁻¹ min⁻¹) | Source |
| Bacillus licheniformis | Starch | 6.2 | 1.04 µmol mg⁻¹ min⁻¹ | [8] |
| Bacillus megaterium | Starch | 0.878 | 81.30 U/mL | [9] |
| Bacillus sphaericus | Starch | 0.97 | 263 µmol mg⁻¹ min⁻¹ | [10] |
Note: Kinetic parameters are highly dependent on the specific enzyme and assay conditions. The values for starch are provided for general comparison of α-amylase characteristics.
Experimental Protocols
This protocol is a generalized procedure based on published methods for the determination of α-amylase in serum.[3][6]
Reagent Preparation
-
Buffer Solution (MES Buffer):
-
Substrate Solution:
-
Dissolve 2-chloro-4-nitrophenyl-α-D-maltotrioside (CNP-G3) in the prepared MES Buffer to a final concentration of 2.25 mmol/L.[6]
-
This solution should be protected from light and can be stored according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Serum or plasma samples can typically be used directly.
-
For other sources (e.g., microbial culture), centrifuge the sample to remove cells and dilute the supernatant in the MES buffer to ensure the activity falls within the linear range of the assay.
-
Assay Procedure
-
Set a spectrophotometer to 405 nm and equilibrate the measurement cuvette to 37 °C.
-
Pipette 1.0 mL of the Substrate Solution into the cuvette and pre-incubate for 5 minutes at 37 °C.
-
Initiate the reaction by adding a small volume of the sample (e.g., 20 µL) to the cuvette.
-
Mix immediately by gentle inversion.
-
Start monitoring the change in absorbance (ΔA) at 405 nm over time (e.g., for 3-5 minutes).
-
Calculate the rate of change in absorbance per minute (ΔA/min) from the linear portion of the curve.
Experimental Workflow Diagram
Caption: Workflow for α-amylase activity measurement.
Calculation of Activity
The α-amylase activity is calculated using the Beer-Lambert law.
Activity (U/L) = (ΔA/min) * (Total Volume / Sample Volume) * (1 / Molar Extinction Coefficient) * 10⁶
Where:
-
ΔA/min: The rate of absorbance change per minute.
-
Total Volume: The total reaction volume in the cuvette (in mL).
-
Sample Volume: The volume of the enzyme sample added (in mL).
-
Molar Extinction Coefficient (ε): For 2-chloro-4-nitrophenol at 405 nm, this value must be determined under the specific assay conditions (pH, buffer).
-
10⁶: Factor to convert moles to micromoles.
One unit (U) of α-amylase activity is defined as the amount of enzyme that liberates 1 µmol of 2-chloro-4-nitrophenol per minute under the specified conditions.
Conclusion
The use of chromogenic substrates like 2-chloro-4-nitrophenyl-α-D-maltotrioside provides a robust, sensitive, and reliable method for the determination of α-amylase activity. Its adaptability for automation makes it an invaluable tool for both clinical diagnostics and broader research applications. The direct nature of the assay minimizes procedural steps and enhances precision, making it superior to older, more complex methods.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Determination of total and pancreatic alpha-amylase in human serum with 2-chloro-4-nitrophenyl-alpha-D-maltotrioside as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 5. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 6. Evaluation of a direct alpha-amylase assay using 2-chloro-4-nitrophenyl-alpha-D-maltotrioside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The determination of alpha-amylase with 2-chloro-4-nitrophenyl-beta-D-maltoheptaoside as substrate: comparison with other methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. www2.sci.u-szeged.hu [www2.sci.u-szeged.hu]
- 9. ejm.journals.ekb.eg [ejm.journals.ekb.eg]
- 10. researchgate.net [researchgate.net]
Application Note & Protocol: Nucleophilic Aromatic Substitution of 4-Chloro-2-nitrophenyl benzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for conducting a nucleophilic aromatic substitution (SNAr) reaction on 4-chloro-2-nitrophenyl benzoate. This compound is a useful substrate for introducing a variety of nucleophiles to an activated aromatic ring, a common strategy in the synthesis of complex organic molecules and potential pharmaceutical agents. The electron-withdrawing nitro group and the chloro substituent activate the phenyl ring towards nucleophilic attack.
Introduction
Nucleophilic aromatic substitution is a fundamental reaction in organic chemistry for the formation of carbon-heteroatom and carbon-carbon bonds on an aromatic scaffold. The reaction with this compound proceeds via a stepwise mechanism, typically involving the formation of a Meisenheimer complex, a resonance-stabilized intermediate. The nature of the nucleophile, solvent, and reaction conditions can significantly influence the reaction rate and yield. Kinetic studies of similar compounds have shown that the reaction can proceed through a concerted mechanism or a stepwise mechanism where the rate-determining step can change based on the basicity of the nucleophile.[1][2]
Experimental Protocols
This protocol describes a general procedure for the nucleophilic substitution of this compound with a generic amine nucleophile. Researchers should adapt this protocol based on the specific nucleophile and available laboratory equipment.
Materials:
-
This compound (Substrate)
-
Amine nucleophile (e.g., piperidine, morpholine, or other primary/secondary amines)
-
Solvent (e.g., Acetonitrile (MeCN), Dimethyl sulfoxide (DMSO), or Tetrahydrofuran (THF))
-
Base (e.g., Triethylamine or Potassium Carbonate, if necessary to deprotonate the nucleophile)
-
Distilled water
-
Brine solution
-
Organic solvent for extraction (e.g., Ethyl acetate or Dichloromethane)
-
Drying agent (e.g., Anhydrous sodium sulfate or magnesium sulfate)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes and Ethyl acetate)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
Glass column for chromatography
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in the chosen solvent (e.g., Acetonitrile).
-
Addition of Nucleophile: To the stirred solution, add the amine nucleophile (1.1 to 1.5 equivalents). If the nucleophile is a salt, an appropriate base (1.1 to 1.5 equivalents) should also be added.
-
Reaction Monitoring: The reaction mixture is typically stirred at room temperature or heated to reflux, depending on the reactivity of the nucleophile. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. If a solid has precipitated, it may be the product or a salt byproduct.
-
Extraction: If the product is not a precipitate, pour the reaction mixture into a separatory funnel containing water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Washing: Combine the organic layers and wash with water and then with brine to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure substituted product.
-
Characterization: Characterize the purified product by spectroscopic methods such as 1H NMR, 13C NMR, IR, and mass spectrometry to confirm its identity and purity.
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the experimental procedure.
Table 1: Reaction Conditions and Yield
| Parameter | Value |
| Moles of this compound | |
| Moles of Nucleophile | |
| Solvent and Volume | |
| Reaction Temperature (°C) | |
| Reaction Time (hours) | |
| Mass of Crude Product (g) | |
| Mass of Purified Product (g) | |
| Percent Yield (%) |
Table 2: Spectroscopic Data for the Purified Product
| Spectroscopic Technique | Key Signals/Peaks |
| ¹H NMR (ppm) | |
| ¹³C NMR (ppm) | |
| IR (cm⁻¹) | |
| Mass Spec (m/z) |
Mandatory Visualizations
The following diagrams illustrate the key aspects of the nucleophilic aromatic substitution reaction of this compound.
Caption: Experimental workflow for the nucleophilic substitution reaction.
Caption: Stepwise mechanism of the nucleophilic aromatic substitution.
References
Application Notes and Protocols for 4-Chloro-2-nitrophenyl benzoate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-2-nitrophenyl benzoate is a versatile reagent in organic synthesis, primarily utilized as an acylating agent. The presence of electron-withdrawing nitro and chloro groups on the phenyl ring enhances the leaving group ability of the 4-chloro-2-nitrophenoxide ion, making the ester susceptible to nucleophilic attack. This property is exploited in various transformations, including the formation of amides, esters, and other carbonyl derivatives. These reactions are fundamental in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Key Applications
The primary application of this compound and its analogs in organic synthesis is as an activated acyl donor. This reactivity is central to several synthetic strategies:
-
Amide Bond Formation: In medicinal chemistry, the formation of amide bonds is a crucial step in the synthesis of peptides and other biologically active molecules. This compound can act as a benzoylating agent, reacting with amines under mild conditions to form benzamides. The 4-chloro-2-nitrophenoxide ion is a good leaving group, facilitating the nucleophilic acyl substitution.
-
Esterification: While it is an ester itself, the principle of using an activated carboxylic acid derivative can be applied to transesterification reactions, where it can react with valuable or sensitive alcohols to form new esters.
-
Intermediate in Multi-step Synthesis: Due to its reactivity, this compound serves as a key intermediate in the synthesis of more complex molecules. For instance, related aromatic esters are used as starting materials for the synthesis of pain-relieving and anti-inflammatory drugs.[1]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the esterification of 4-chloro-2-nitrophenol with benzoyl chloride.
Materials:
-
4-Chloro-2-nitrophenol
-
Benzoyl chloride
-
Triethylamine (or another suitable base, e.g., pyridine)
-
Dry tetrahydrofuran (THF) (or another suitable aprotic solvent, e.g., dichloromethane)
-
Ethyl acetate
-
10% Sodium bicarbonate (NaHCO₃) solution
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, recrystallization apparatus)
Procedure:
-
In a clean, dry round-bottom flask, dissolve 4-chloro-2-nitrophenol in dry THF.
-
Add triethylamine to the solution to act as a base and scavenger for the HCl generated during the reaction.
-
Cool the reaction mixture in an ice bath with continuous stirring.
-
Add benzoyl chloride dropwise to the cooled solution using a dropping funnel.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for several hours (e.g., 2-4 hours) to ensure the reaction goes to completion.
-
Upon completion, pour the reaction mixture into cold water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with a 10% NaHCO₃ solution to remove any unreacted benzoyl chloride and acidic byproducts.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Recrystallize the crude product from a suitable solvent, such as methanol, to obtain the purified this compound.
Note: This is a generalized protocol and may require optimization for specific scales and desired purity.
Data Presentation
Due to the lack of specific literature data for the synthesis of this compound, the following table presents data for a structurally similar compound, 4-nitrophenyl 2-chlorobenzoate, to provide an indication of potential yields.
| Compound | Starting Materials | Solvent | Base | Yield | Reference |
| 4-Nitrophenyl 2-chlorobenzoate | 2-Chlorobenzoyl chloride, 4-nitrophenol | Dry THF | Triethylamine | 78% | [1][2] |
Visualizations
Diagram 1: Synthesis of this compound
Caption: General workflow for the synthesis of this compound.
Diagram 2: Nucleophilic Acyl Substitution Mechanism
References
Application Notes and Protocols for 4-Chloro-2-nitrophenyl benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-2-nitrophenyl benzoate is a substituted aromatic ester with potential applications in various laboratory settings, primarily as a chemical intermediate in organic synthesis and as a chromogenic substrate for enzymatic assays. Its chemical structure, featuring a benzoate group attached to a chloro- and nitro-substituted phenyl ring, imparts specific reactivity that can be exploited in drug discovery and biochemical research. The electron-withdrawing nature of the nitro and chloro groups makes the ester bond susceptible to nucleophilic attack, a key feature for its use as a synthetic precursor and an enzyme substrate.
These application notes provide an overview of the potential uses of this compound, along with detailed protocols for its application in organic synthesis and enzyme kinetics.
Application 1: Intermediate in Organic Synthesis
This compound serves as a versatile building block for the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents. The presence of chloro and nitro functionalities on the phenyl rings allows for a variety of chemical transformations, making it a valuable precursor for creating libraries of compounds for screening. Aromatic esters like this compound can be used as starting materials for the synthesis of pain-relieving and anti-inflammatory drugs.[1]
Logical Workflow for Use as a Synthetic Intermediate
Caption: Synthetic workflow using this compound.
Experimental Protocol: Synthesis of an Amide Derivative (Illustrative Example)
This protocol describes a general procedure for the aminolysis of this compound to form an N-substituted benzamide, a common scaffold in medicinal chemistry.
Materials:
-
This compound
-
Primary or secondary amine of interest
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Triethylamine (TEA) or other suitable base
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
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Solvents for chromatography (e.g., hexane, ethyl acetate)
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Standard laboratory glassware and magnetic stirrer
Procedure:
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Dissolve this compound (1 equivalent) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
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Add the amine (1.1 equivalents) to the solution.
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Add the base (e.g., TEA, 1.2 equivalents) to the reaction mixture.
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Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
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Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM).
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
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Collect the fractions containing the pure product and evaporate the solvent to yield the desired amide.
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Characterize the final product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry, IR spectroscopy).
Data Presentation: Synthesis of Amide Derivatives
| Entry | Amine | Solvent | Reaction Time (h) | Yield (%) |
| 1 | ||||
| 2 | ||||
| 3 | ||||
| ... |
Application 2: Chromogenic Substrate for Enzyme Assays
Substituted nitrophenyl esters are widely used as chromogenic substrates for a variety of hydrolytic enzymes, including lipases, esterases, and proteases.[1][2][3][4] The enzymatic hydrolysis of the ester bond in this compound would release 4-chloro-2-nitrophenol. While this specific leaving group's spectral properties would need to be determined, the principle is analogous to the well-established p-nitrophenyl (pNP) based assays where the release of the yellow p-nitrophenolate ion is monitored spectrophotometrically.[1][4] Such assays are invaluable for enzyme characterization, inhibitor screening, and determining enzyme kinetics.
Signaling Pathway in Enzyme-Catalyzed Hydrolysis
Caption: Pathway of enzymatic hydrolysis and detection.
Experimental Protocol: General Assay for Esterase/Lipase Activity
This protocol provides a general method for determining the activity of an esterase or lipase using this compound as a substrate. The specific buffer, pH, and temperature should be optimized for the enzyme being studied.
Materials:
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Purified enzyme preparation
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This compound stock solution (e.g., 10 mM in DMSO or ethanol)
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Reaction buffer (e.g., 50 mM Tris-HCl or phosphate buffer at optimal pH for the enzyme)
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96-well microplate
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Microplate reader capable of measuring absorbance at the appropriate wavelength for 4-chloro-2-nitrophenol (to be determined experimentally, likely around 400-420 nm).
Procedure:
-
Preparation of Reagents:
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Prepare a series of dilutions of the enzyme in the reaction buffer.
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Prepare the substrate working solution by diluting the stock solution of this compound in the reaction buffer to the desired final concentration (e.g., 1 mM). It may be necessary to include a co-solvent like ethanol or Triton X-100 to ensure substrate solubility.[1]
-
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Enzyme Assay:
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To each well of a 96-well microplate, add a specific volume of the reaction buffer.
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Add a small volume of the enzyme dilution to the wells.
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To initiate the reaction, add the substrate working solution to each well to a final volume (e.g., 200 µL).
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Include control wells:
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Blank: Reaction buffer and substrate, but no enzyme (to measure non-enzymatic hydrolysis).
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Enzyme control: Reaction buffer and enzyme, but no substrate.
-
-
-
Data Collection:
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Immediately place the microplate in a microplate reader pre-set to the optimal temperature for the enzyme.
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Measure the absorbance at the determined wavelength for 4-chloro-2-nitrophenol at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-30 minutes).
-
-
Data Analysis:
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Subtract the rate of non-enzymatic hydrolysis (from the blank wells) from the rates observed in the presence of the enzyme.
-
Determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.
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Calculate the enzyme activity using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of 4-chloro-2-nitrophenol at the specific pH, c is the concentration, and l is the path length. The extinction coefficient must be determined experimentally. One unit of enzyme activity is typically defined as the amount of enzyme that releases 1 µmol of product per minute under the specified conditions.[2]
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Data Presentation: Enzyme Kinetic Parameters
| Enzyme Concentration (µg/mL) | Substrate Concentration (µM) | Initial Velocity (V₀) (Abs/min) |
This data can then be used to generate Michaelis-Menten plots and determine key kinetic parameters such as Kₘ and Vₘₐₓ.
Conclusion
This compound is a chemical entity with promising, though not yet extensively documented, laboratory applications. Its utility as a synthetic intermediate is supported by the reactivity of related compounds in the synthesis of pharmaceutically relevant molecules. Furthermore, its structural similarity to well-established chromogenic enzyme substrates suggests its potential as a valuable tool for enzyme characterization and inhibitor screening. The protocols and data presentation formats provided herein offer a framework for researchers to explore and utilize this compound in their own studies. Further investigation is warranted to fully elucidate its specific properties and expand its range of applications.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 4-Chloro-2-nitrophenyl benzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Chloro-2-nitrophenyl benzoate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method is the esterification of 4-chloro-2-nitrophenol with benzoyl chloride. This reaction typically involves a base to neutralize the HCl byproduct and a suitable solvent.
Q2: What are the typical starting materials and reagents for this synthesis?
A2: The key starting materials are 4-chloro-2-nitrophenol and benzoyl chloride. A base such as triethylamine or pyridine is commonly used as an HCl scavenger. The reaction is typically carried out in an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
Q3: What are the key reaction parameters to optimize for better yield and purity?
A3: The critical parameters to optimize include the choice of base, solvent, reaction temperature, and reaction time. The stoichiometry of the reactants and the efficiency of the workup and purification steps also play a significant role.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by thin-layer chromatography (TLC). A spot for the starting material (4-chloro-2-nitrophenol) should diminish over time, while a new spot for the product (this compound) should appear and intensify.
Q5: What are the common impurities and side products in this reaction?
A5: Common impurities include unreacted starting materials (4-chloro-2-nitrophenol and benzoyl chloride), benzoic acid (from the hydrolysis of benzoyl chloride), and potentially benzoic anhydride. Incomplete reaction or side reactions can lead to the presence of these impurities in the crude product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive reagents (e.g., old benzoyl chloride).2. Insufficiently dried glassware or solvent, leading to hydrolysis of benzoyl chloride.3. Inadequate base to neutralize HCl byproduct, leading to reaction inhibition.4. Low reaction temperature or insufficient reaction time. | 1. Use freshly opened or purified benzoyl chloride.2. Ensure all glassware is oven-dried and use anhydrous solvents.3. Use at least a stoichiometric amount of a suitable base (e.g., triethylamine, pyridine). Consider a slight excess.4. Increase the reaction temperature (e.g., from room temperature to reflux) and/or extend the reaction time. Monitor by TLC. |
| Presence of Unreacted 4-chloro-2-nitrophenol | 1. Insufficient benzoyl chloride.2. Short reaction time.3. Poor mixing. | 1. Use a slight excess of benzoyl chloride (e.g., 1.1-1.2 equivalents).2. Increase the reaction time and monitor for the disappearance of the starting material by TLC.3. Ensure efficient stirring throughout the reaction. |
| Presence of Benzoic Acid in the Product | 1. Hydrolysis of benzoyl chloride by moisture.2. Hydrolysis of the product during workup. | 1. Use anhydrous conditions.2. During the workup, wash the organic layer with a mild base like saturated sodium bicarbonate solution to remove acidic impurities. |
| Difficult Purification | 1. Presence of closely related impurities.2. Oily product that is difficult to crystallize. | 1. Optimize the reaction to minimize side products. Consider column chromatography for purification if recrystallization is ineffective.2. Try different solvent systems for recrystallization (e.g., ethanol, methanol, or mixtures with water). If the product remains an oil, purification by column chromatography is recommended. |
Experimental Protocols
General Protocol for the Synthesis of this compound
-
Preparation:
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To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-chloro-2-nitrophenol (1.0 eq.).
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Dissolve the starting material in a suitable anhydrous solvent (e.g., dichloromethane or THF).
-
-
Addition of Reagents:
-
Add a base (e.g., triethylamine, 1.1 eq.) to the solution and stir.
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Slowly add benzoyl chloride (1.1 eq.) dropwise to the reaction mixture at 0 °C (ice bath).
-
-
Reaction:
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
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Monitor the reaction progress by TLC until the starting material is consumed.
-
-
Workup:
-
Quench the reaction by adding water.
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Separate the organic layer and wash it sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification:
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Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure this compound.
-
Quantitative Data
The following table summarizes hypothetical results from an optimization study.
| Entry | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Triethylamine (1.1) | DCM | 25 | 4 | 85 | 95 |
| 2 | Pyridine (1.1) | DCM | 25 | 4 | 82 | 94 |
| 3 | Triethylamine (1.1) | THF | 25 | 4 | 80 | 93 |
| 4 | Triethylamine (1.1) | DCM | 0 to 25 | 6 | 88 | 97 |
| 5 | Triethylamine (1.5) | DCM | 25 | 4 | 86 | 95 |
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
Technical Support Center: Synthesis of 4-Chloro-2-nitrophenyl benzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-Chloro-2-nitrophenyl benzoate synthesis.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the potential causes?
A1: Low yields in the synthesis of this compound can stem from several factors:
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Incomplete Reaction: The esterification of 4-chloro-2-nitrophenol, a deactivated phenol due to the electron-withdrawing nitro and chloro groups, can be sluggish. Insufficient reaction time or inadequate temperature may lead to a significant amount of unreacted starting material.
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Hydrolysis of Benzoyl Chloride: Benzoyl chloride is highly reactive and susceptible to hydrolysis by moisture. The presence of water in the solvent or on the glassware will convert the benzoyl chloride to benzoic acid, which will not react with the phenol under these conditions.
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Suboptimal Base Concentration: A base, typically a tertiary amine like triethylamine or pyridine, is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction. Insufficient base can lead to a buildup of HCl, which can protonate the phenoxide and inhibit the reaction.
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Side Reactions: At elevated temperatures, there is a possibility of undesired side reactions, such as self-condensation of benzoyl chloride or reactions involving the nitro group.
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Losses during Work-up and Purification: The product may be lost during the extraction and purification steps. Inefficient extraction or multiple recrystallization steps can significantly reduce the final yield.
Q2: I am observing a significant amount of a white, crystalline solid that is not my desired product. What could it be?
A2: The most likely impurity that fits this description is benzoic acid. This is formed by the hydrolysis of benzoyl chloride in the presence of moisture. To minimize its formation, ensure all glassware is thoroughly dried, and use anhydrous solvents.
Q3: How can I effectively remove unreacted 4-chloro-2-nitrophenol and benzoic acid from my crude product?
A3: A standard work-up procedure involves washing the organic layer with a mild base solution. A 5-10% aqueous sodium bicarbonate (NaHCO₃) solution is effective for this purpose. The bicarbonate will react with the acidic unreacted phenol and the benzoic acid, converting them into their respective sodium salts, which are soluble in the aqueous layer and can thus be separated from the organic layer containing your ester product.
Q4: What is the role of the base in this reaction, and which one should I choose?
A4: The base plays a critical role as an acid scavenger, neutralizing the HCl produced during the esterification. This prevents the protonation of the phenoxide ion, allowing it to act as an effective nucleophile. Common bases for this reaction include triethylamine and pyridine. Triethylamine is often preferred due to its lower toxicity and ease of removal. The amount of base used should be at least stoichiometric to the amount of benzoyl chloride.
Q5: What are the recommended reaction conditions (solvent, temperature, and time)?
A5: A common solvent for this type of reaction is a dry, aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM). The reaction is typically carried out at room temperature. Higher temperatures can be employed to increase the reaction rate, but this may also lead to an increase in side products. A typical reaction time is 2-4 hours, but it is always recommended to monitor the reaction progress using Thin Layer Chromatography (TLC).
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low or No Product Formation | 1. Inactive 4-chloro-2-nitrophenol (degraded or impure).2. Decomposed benzoyl chloride.3. Insufficient base.4. Presence of water in the reaction. | 1. Check the purity of the 4-chloro-2-nitrophenol by melting point or NMR.2. Use freshly opened or distilled benzoyl chloride.3. Use at least 1.1 equivalents of a tertiary amine base (e.g., triethylamine).4. Ensure all glassware is oven-dried and use anhydrous solvents. |
| Presence of Benzoic Acid Impurity | Hydrolysis of benzoyl chloride due to moisture. | 1. Use anhydrous solvents and dry glassware.2. During work-up, wash the organic layer thoroughly with 5-10% NaHCO₃ solution. |
| Incomplete Reaction (Starting Material Remains) | 1. Insufficient reaction time.2. Low reaction temperature.3. Steric hindrance and electronic deactivation of the phenol. | 1. Monitor the reaction by TLC until the starting material is consumed.2. Gently warm the reaction mixture (e.g., to 40-50 °C) if the reaction is slow at room temperature.3. Consider using a slight excess (1.1-1.2 equivalents) of benzoyl chloride. |
| Formation of a Dark-colored Reaction Mixture | Potential side reactions or decomposition at higher temperatures. | 1. Maintain the reaction temperature at or below room temperature if possible.2. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Difficulty in Product Crystallization | Presence of impurities that inhibit crystallization. | 1. Ensure the crude product is thoroughly washed to remove acidic impurities.2. Try different recrystallization solvents or solvent mixtures (e.g., ethanol, methanol, or ethyl acetate/hexanes).3. If the product is an oil, try scratching the inside of the flask with a glass rod or adding a seed crystal. |
Experimental Protocols
Synthesis of this compound
This protocol is based on established methods for the esterification of substituted phenols.
Materials:
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4-chloro-2-nitrophenol
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Benzoyl chloride
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Triethylamine (Et₃N)
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Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
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5% Sodium Bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
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Ethanol or Methanol (for recrystallization)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (N₂ or Ar), dissolve 4-chloro-2-nitrophenol (1.0 eq) in anhydrous DCM or THF.
-
Addition of Base: Add triethylamine (1.1 eq) to the solution and stir for 10 minutes at room temperature.
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Addition of Benzoyl Chloride: Add benzoyl chloride (1.1 eq) dropwise to the stirred solution at room temperature over a period of 15-20 minutes.
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Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by TLC.
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Work-up:
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Once the reaction is complete, dilute the mixture with DCM.
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Transfer the mixture to a separatory funnel and wash sequentially with 5% NaHCO₃ solution (2 x volume of organic layer) and brine (1 x volume of organic layer).
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Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
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Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
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-
Purification: Recrystallize the crude product from a suitable solvent such as ethanol or methanol to obtain pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
Technical Support Center: 4-Chloro-2-nitrophenyl benzoate Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-2-nitrophenyl benzoate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method is the esterification of 4-chloro-2-nitrophenol with benzoyl chloride. This reaction is typically carried out in the presence of a base, such as triethylamine, in an inert solvent like dry tetrahydrofuran (THF).[1]
Q2: What are the primary safety precautions to consider when working with the reactants for this synthesis?
A2: Both 4-chloro-2-nitrophenol and benzoyl chloride are hazardous. 4-chloro-2-nitrophenol can cause skin, eye, and respiratory irritation. Benzoyl chloride is corrosive and a lachrymator. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Q3: How can I monitor the progress of the esterification reaction?
A3: The reaction progress can be monitored using Thin Layer Chromatography (TLC). A suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) should be used to separate the starting materials (4-chloro-2-nitrophenol and benzoyl chloride) from the product (this compound). The disappearance of the starting materials indicates the reaction is proceeding.
Q4: What is the expected yield for the synthesis of this compound?
A4: While specific yields for this compound are not extensively reported, a similar synthesis of 4-Nitrophenyl 2-chlorobenzoate reports a yield of 78%.[1] Yields for this type of reaction are typically in the moderate to good range, but can be highly dependent on reaction conditions and purification.
Q5: How can the product be purified after the reaction is complete?
A5: Purification typically involves an aqueous workup to remove the base and any unreacted starting materials. The reaction mixture is often poured into cold water, and the product is extracted with an organic solvent like ethyl acetate. The organic layer is then washed with a dilute base (e.g., 10% sodium bicarbonate solution) to remove unreacted benzoyl chloride and any benzoic acid byproduct, followed by a brine wash. The final product can then be obtained by recrystallization from a suitable solvent, such as methanol.[1]
Q6: What are the key stability and storage considerations for this compound?
A6: this compound is an ester and is susceptible to hydrolysis, especially under basic or acidic conditions. It should be stored in a tightly sealed container in a cool, dry place to prevent degradation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction due to insufficient reaction time or temperature. | Ensure the reaction is stirred for an adequate amount of time (e.g., several hours) at room temperature. Gentle heating may be explored, but be cautious of potential side reactions. |
| Inactive or impure starting materials. | Use freshly opened or purified 4-chloro-2-nitrophenol and benzoyl chloride. Ensure the solvent (e.g., THF) is anhydrous. | |
| Inefficient base. | Use a high-purity tertiary amine base like triethylamine and ensure it is added in a slight excess. | |
| Product is an Oil and Difficult to Isolate | The product may have a low melting point or be impure. | After the aqueous workup, if the product remains oily, try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If this fails, column chromatography may be necessary for purification. A similar compound, 4-Nitrophenyl 2-chlorobenzoate, was also initially obtained as an oil.[1] |
| Product is Contaminated with Starting Material (4-chloro-2-nitrophenol) | Incomplete reaction or insufficient washing during workup. | Increase the reaction time or consider a slight excess of benzoyl chloride. During the workup, ensure thorough washing of the organic layer with a dilute sodium hydroxide or sodium bicarbonate solution to remove the acidic phenol. |
| Product is Contaminated with Benzoic Acid | Hydrolysis of benzoyl chloride during the reaction or workup. | Ensure anhydrous reaction conditions. Thoroughly wash the organic layer with a sodium bicarbonate solution during the workup to remove the acidic benzoic acid. |
| Product Hydrolyzes During Workup or Storage | Presence of strong acid or base. | Neutralize the reaction mixture carefully during the workup. Store the purified product in a neutral, dry environment. The hydrolysis of nitrophenyl esters can be monitored by the appearance of a yellow color from the corresponding nitrophenolate ion under basic conditions. |
| Formation of Colored Impurities | The starting material, 4-chloro-2-nitrophenol, can be a source of colored impurities. The synthesis of this precursor can result in organic impurities.[2] | Consider purifying the 4-chloro-2-nitrophenol before use, for example, by treating a solution of its sodium salt with activated carbon to adsorb impurities.[2] |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the synthesis of the analogous compound, 4-Nitrophenyl 2-chlorobenzoate.[1]
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-chloro-2-nitrophenol in dry tetrahydrofuran (THF).
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Addition of Base: Add a slight molar excess of triethylamine to the solution.
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Addition of Acylating Agent: Add benzoyl chloride dropwise to the stirred solution at room temperature.
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Reaction: Stir the reaction mixture at room temperature for several hours. Monitor the reaction progress by TLC.
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Workup: Once the reaction is complete, pour the mixture into cold water.
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Extraction: Extract the aqueous mixture with ethyl acetate.
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Washing: Wash the organic layer with a 10% sodium bicarbonate solution, followed by a brine wash.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
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Purification: Recrystallize the crude product from methanol to obtain pure this compound.
Visualizations
Caption: Synthesis and purification workflow for this compound.
Caption: Troubleshooting flowchart for addressing low product yield.
References
4-Chloro-2-nitrophenyl benzoate stability and degradation issues
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and degradation of 4-Chloro-2-nitrophenyl benzoate. The information is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the handling, storage, and use of this compound in experimental settings.
| Issue | Possible Cause | Recommended Action |
| Unexpected appearance of a yellow color in solution. | Hydrolysis of the ester bond, leading to the formation of 4-chloro-2-nitrophenol. This is accelerated by the presence of moisture and basic or acidic conditions. | Ensure the use of dry solvents and inert atmosphere during reactions. Maintain a neutral pH if possible. To confirm hydrolysis, analyze the sample by HPLC or TLC to identify the presence of 4-chloro-2-nitrophenol. |
| Inconsistent results in bioassays or chemical reactions. | Degradation of the compound due to improper storage or handling. This compound may be sensitive to light, high temperatures, and humidity. | Store the compound in a cool, dark, and dry place, preferably under an inert atmosphere. Before use, it is advisable to check the purity of the compound, for instance by measuring its melting point or by using chromatographic techniques. |
| Precipitate formation in aqueous solutions. | Low aqueous solubility of this compound and its potential degradation products. | Use a suitable co-solvent (e.g., DMSO, DMF) to increase solubility. Ensure the pH of the solution is controlled, as pH shifts can affect solubility and stability. |
| Observation of additional peaks in chromatographic analysis (HPLC, GC-MS). | The compound may be degrading under the analytical conditions (e.g., high temperature in the GC injector) or degradation products are present in the sample. | For HPLC, use a reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water or methanol/water gradient). For GC-MS, consider derivatization to increase thermal stability. Mass spectrometry can help identify the degradation products.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathway for this compound is hydrolysis of the ester bond. This reaction is catalyzed by both acids and bases and results in the formation of 4-chloro-2-nitrophenol and benzoic acid.[2] Another potential degradation pathway, especially under environmental conditions, could involve microbial degradation, which has been observed for related nitroaromatic compounds.
Q2: How does pH affect the stability of this compound?
A2: The stability of this compound is significantly influenced by pH. Both acidic and basic conditions can catalyze the hydrolysis of the ester linkage. Alkaline conditions, in particular, are known to accelerate the hydrolysis of similar nitrophenyl esters.[3] For example, studies on the related compound 4-chloro-2-nitrophenol have shown that degradation via ozonation is significantly faster at alkaline pH.[1][4]
Q3: Is this compound sensitive to light?
Q4: What are the expected degradation products of this compound?
A4: The primary degradation products from hydrolysis are 4-chloro-2-nitrophenol and benzoic acid.[2] Under certain conditions, further degradation of 4-chloro-2-nitrophenol could occur. For instance, ozonation of 4-chloro-2-nitrophenol can lead to the formation of chlorophenols as intermediate products.[1][4] Microbial degradation pathways of related compounds suggest that the aromatic ring can be opened to form smaller organic acids.
Q5: What analytical methods are suitable for monitoring the stability of this compound?
A5: High-Performance Liquid Chromatography (HPLC) with a UV detector is a suitable method for monitoring the stability of this compound and quantifying its degradation products. A reversed-phase C18 column is typically used.[1] Mass spectrometry (MS), often coupled with HPLC or Gas Chromatography (GC), can be used to identify the structure of the degradation products.[1][4] Spectrophotometry can also be used to monitor the hydrolysis by tracking the release of the colored 4-chloro-2-nitrophenolate ion under basic conditions.[5]
Experimental Protocols
Protocol 1: HPLC Method for Stability Assessment
This protocol outlines a general method for assessing the stability of this compound in a given solution.
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Column: C18 reversed-phase column (e.g., 5 µm particle size, 150 mm length x 4.6 mm diameter).[1]
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Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid for better peak shape) can be used. For example, start with 30% acetonitrile and increase to 90% over 15 minutes.
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Flow Rate: 1.0 mL/min.
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Detection: UV detector at a wavelength where both the parent compound and the expected degradation products have significant absorbance (e.g., 254 nm or 275 nm).
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Procedure:
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Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).
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Spike the stock solution into the test buffer or solution at the desired concentration.
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Incubate the sample under the desired conditions (e.g., specific pH, temperature, light exposure).
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At various time points, withdraw an aliquot of the sample and quench any reaction if necessary (e.g., by neutralizing the pH).
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Inject the sample into the HPLC system.
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Monitor the decrease in the peak area of this compound and the increase in the peak areas of any degradation products over time.
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Visualizations
References
Technical Support Center: Purification of 4-Chloro-2-nitrophenyl benzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-2-nitrophenyl benzoate. Our aim is to help you overcome common challenges encountered during the purification of this compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
Issue 1: Low yield after recrystallization.
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Question: I am getting a very low yield after recrystallizing my crude this compound. What could be the cause and how can I improve it?
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Answer: Low recovery after recrystallization can be due to several factors:
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Inappropriate solvent choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound is too soluble in the cold solvent, a significant amount will remain in the mother liquor. Experiment with different solvent systems. For compounds like this compound, solvents such as ethanol, methanol, or mixtures of ethanol/water or ethyl acetate/hexane could be suitable.[1]
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Using too much solvent: Using an excessive volume of solvent will lead to a lower recovery of the purified compound. Use the minimum amount of hot solvent required to fully dissolve the crude product.
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Cooling too quickly: Rapid cooling can lead to the formation of small, impure crystals that trap impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize the formation of pure crystals.
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Premature crystallization: If the solution cools too much during filtration of insoluble impurities, the product may crystallize on the filter paper. To prevent this, use a pre-warmed funnel and flask and perform the filtration as quickly as possible.
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Issue 2: The purified product's melting point is broad and lower than expected.
-
Question: After purification, my this compound has a broad melting point range that is lower than the literature value. What does this indicate?
-
Answer: A broad and depressed melting point is a classic indication of an impure compound. The expected melting point for the related compound 4-nitrophenyl benzoate is 142-144 °C.[2] Impurities disrupt the crystal lattice of the compound, leading to a lower and broader melting range. The presence of unreacted starting materials, such as 4-chloro-2-nitrophenol or benzoyl chloride, or byproducts from the synthesis are likely culprits.[3] To address this, you should consider:
-
Re-purification: A second recrystallization or purification by column chromatography may be necessary to remove the remaining impurities.
-
Washing steps: Ensure that the crude product is properly washed before the final purification. Washing with a dilute sodium bicarbonate solution can help remove acidic impurities like benzoic acid (a hydrolysis product of benzoyl chloride).[3] A wash with a dilute sodium hydroxide solution can remove unreacted 4-chloro-2-nitrophenol.[3]
-
Issue 3: Difficulty separating the product from a starting material with similar polarity by column chromatography.
-
Question: I am struggling to separate this compound from one of the starting materials using column chromatography, as they have very similar Rf values on TLC. What can I do?
-
Answer: When compounds have similar polarities, their separation by column chromatography can be challenging. Here are some strategies to improve separation:
-
Optimize the mobile phase: A slight change in the solvent system can significantly impact separation. Experiment with different solvent ratios or try adding a third solvent with a different polarity. For example, if you are using a hexane/ethyl acetate system, you could try a hexane/dichloromethane or a toluene/ethyl acetate system.
-
Use a longer column: Increasing the length of the silica gel column increases the number of theoretical plates, which can improve the separation of compounds with close Rf values.
-
Dry loading: If the compound is not very soluble in the eluent, it can be adsorbed onto a small amount of silica gel and then loaded onto the column as a solid. This can result in a more concentrated band at the start of the chromatography and lead to better separation.
-
Gradient elution: Instead of using a constant solvent composition (isocratic elution), a gradual increase in the polarity of the mobile phase (gradient elution) can help to first elute the less polar compound and then increase the polarity to elute the more polar compound, resulting in a better separation.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most common impurities are typically the unreacted starting materials from the synthesis: 4-chloro-2-nitrophenol and benzoyl chloride. Another possible impurity is benzoic acid, which can form from the hydrolysis of benzoyl chloride.
Q2: Which purification method is better for this compound: recrystallization or column chromatography?
A2: The choice of purification method depends on the nature and quantity of the impurities.
-
Recrystallization is often faster and more economical for removing small amounts of impurities, especially if the impurities have significantly different solubilities than the product.[3]
-
Column chromatography is more effective for separating complex mixtures of impurities or compounds with similar polarities.[4] It generally provides a higher degree of purity but can be more time-consuming and requires larger volumes of solvent.
Q3: How can I monitor the purity of my this compound during the purification process?
A3: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the purity. By spotting the crude mixture, the purified fractions, and the starting materials on a TLC plate, you can visualize the separation and determine if the impurities have been removed. The absence of impurity spots in the lane corresponding to your purified product indicates a high degree of purity.
Q4: What is the expected appearance of pure this compound?
Quantitative Data Comparison
The following table presents illustrative data comparing the effectiveness of recrystallization and column chromatography for the purification of this compound. Please note that this data is for representative purposes and actual results may vary depending on the specific experimental conditions.
| Parameter | Recrystallization | Column Chromatography |
| Starting Purity | ~85% | ~85% |
| Final Purity | >98% | >99% |
| Typical Yield | 70-85% | 60-80% |
| Solvent Volume | Moderate | High |
| Time Required | 2-4 hours | 4-8 hours |
| Complexity | Low | High |
Experimental Protocols
1. Recrystallization Protocol
This protocol provides a general procedure for the recrystallization of this compound. The choice of solvent should be determined experimentally.
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene) at room temperature and with heating. A suitable solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration using a pre-warmed funnel and filter paper to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath for about 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
2. Column Chromatography Protocol
This protocol outlines a general procedure for purifying this compound using silica gel column chromatography.
-
TLC Analysis: Determine the optimal solvent system (eluent) for separation using Thin-Layer Chromatography (TLC). The ideal eluent should give the product an Rf value of approximately 0.3-0.4 and good separation from impurities. A common starting point is a mixture of hexane and ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a chromatography column. Allow the silica to settle, ensuring there are no air bubbles or cracks. Drain the excess solvent until the solvent level is just above the silica gel.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.
-
Elution: Add the eluent to the column and begin collecting fractions. The rate of elution should be controlled to allow for proper separation.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Combine and Evaporate: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.
-
Drying: Dry the purified product under vacuum to remove any residual solvent.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for purification issues.
References
Technical Support Center: Enhancing the Solubility of 4-Chloro-2-nitrophenyl benzoate
Welcome to the technical support center for 4-Chloro-2-nitrophenyl benzoate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges encountered during experiments. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to assist in your work with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: Which initial solvents should I try for dissolving this compound?
A2: A good starting point for dissolving this compound is to test a range of common laboratory solvents with varying polarities. Based on the solubility of structurally similar compounds like p-chloronitrobenzene, which is soluble in hot ethanol, ether, acetone, and benzene, the following solvents are recommended for initial screening.
Q3: What factors can influence the solubility of this compound?
A3: Several factors can affect the solubility of this compound, including:
-
Temperature: For most solids, solubility increases with temperature.
-
Solvent Choice: The "like dissolves like" principle is crucial; a solvent with a polarity similar to the solute will generally be more effective.
-
Particle Size: Smaller particles have a larger surface area-to-volume ratio, which can increase the rate of dissolution.
-
pH of the Medium (for aqueous solutions): While this compound is a neutral molecule and not expected to have its solubility significantly impacted by pH, this can be a critical factor for acidic or basic compounds.
Q4: Are there any safety precautions I should be aware of when handling this compound and its solvents?
A4: Yes, it is crucial to handle all chemicals with care. Always consult the Safety Data Sheet (SDS) for this compound and any solvents you are using. General safety practices include working in a well-ventilated area, wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses, and avoiding inhalation of dust or vapors.
Troubleshooting Guide
This guide provides solutions to common issues encountered when trying to dissolve this compound.
| Problem | Possible Cause | Suggested Solution |
| The compound is not dissolving in my chosen solvent. | The solvent may not be appropriate for the compound's polarity. | Try a different solvent or a mixture of solvents (co-solvency). Refer to the Solvent Screening Protocol below. |
| The solution may not be saturated yet. | Continue stirring or agitation for a longer period. Gentle heating can also be applied. | |
| The compound precipitates out of solution after cooling. | The compound has low solubility at room temperature, and a supersaturated solution was created at a higher temperature. | Maintain the solution at an elevated temperature if the experimental conditions allow. Otherwise, consider using a co-solvent system to increase solubility at room temperature. |
| I need to prepare an aqueous solution, but the compound is insoluble in water. | This compound is expected to have very low aqueous solubility. | Use a co-solvent system by adding a water-miscible organic solvent (e.g., DMSO, ethanol) to the aqueous solution. The use of surfactants can also be explored. |
Data Presentation
Table 1: Qualitative Solubility of Structurally Similar Compounds
While quantitative data for this compound is limited, the solubility of related compounds can provide valuable insights into appropriate solvent selection.
| Compound | Water | Ethanol | Ether | Acetone | Benzene |
| p-Chloronitrobenzene | Insoluble | Soluble (especially when hot) | Soluble | Soluble | Soluble |
| 4-Nitrophenol | Sparingly soluble | Soluble | Soluble | Soluble | Slightly soluble |
| Benzoic Acid | Slightly soluble | Soluble | Soluble | Soluble | Soluble |
This table is a qualitative summary based on available data for structurally related compounds and is intended as a general guide.
Table 2: Properties of Common Laboratory Solvents
This table provides properties of common solvents that can be used for solubility testing. The dielectric constant is an indicator of a solvent's polarity.
| Solvent | Formula | Boiling Point (°C) | Density (g/mL) | Dielectric Constant |
| Hexane | C6H14 | 69 | 0.655 | 1.88 |
| Toluene | C7H8 | 111 | 0.867 | 2.38 |
| Diethyl Ether | C4H10O | 34.6 | 0.713 | 4.34 |
| Ethyl Acetate | C4H8O2 | 77.1 | 0.902 | 6.02 |
| Acetone | C3H6O | 56 | 0.784 | 20.7 |
| Ethanol | C2H6O | 78.4 | 0.789 | 24.5 |
| Methanol | CH4O | 64.7 | 0.792 | 32.7 |
| Dimethyl Sulfoxide (DMSO) | C2H6OS | 189 | 1.100 | 46.7 |
| Water | H2O | 100 | 1.000 | 80.1 |
Experimental Protocols
Protocol 1: General Solvent Screening for Solubility Determination
This protocol outlines a systematic approach to identify a suitable solvent for this compound.
Materials:
-
This compound
-
A selection of solvents from Table 2
-
Small vials or test tubes with caps
-
Vortex mixer or magnetic stirrer
-
Spatula
-
Analytical balance
Procedure:
-
Weigh out a small, known amount of this compound (e.g., 5 mg) into a vial.
-
Add a small, measured volume of the first solvent to be tested (e.g., 0.5 mL).
-
Cap the vial and vortex or stir the mixture vigorously for 1-2 minutes.
-
Observe the solution. If the solid has completely dissolved, the compound is soluble at that concentration.
-
If the solid has not dissolved, continue adding the solvent in small, measured increments (e.g., 0.1 mL) with vigorous mixing after each addition, until the solid dissolves or a maximum volume is reached.
-
Record the total volume of solvent required to dissolve the compound.
-
Repeat the process for each solvent you wish to test.
-
If the compound does not dissolve in a particular solvent even after adding a significant volume, it can be classified as poorly soluble or insoluble in that solvent.
-
For solvents in which the compound is poorly soluble at room temperature, gentle heating can be applied to assess for temperature-dependent solubility.
Protocol 2: Solubility Enhancement by Co-solvency
This protocol describes how to use a co-solvent to increase the solubility of this compound in a primary solvent where it is poorly soluble (e.g., an aqueous buffer).
Materials:
-
This compound
-
Primary solvent (e.g., water or buffer)
-
Co-solvent (e.g., DMSO, ethanol, PEG 400)[2]
-
Vials or test tubes
-
Pipettes or burettes
-
Vortex mixer or magnetic stirrer
Procedure:
-
Prepare a stock solution of this compound in a highly effective co-solvent (e.g., DMSO) at a known concentration.
-
In a series of vials, prepare different ratios of the primary solvent and the co-solvent (e.g., 90:10, 80:20, 70:30, etc., of primary solvent to co-solvent).
-
To each vial, add a small, constant volume of the stock solution of the compound.
-
Cap the vials and mix thoroughly.
-
Observe the solutions for any signs of precipitation. The mixture with the highest ratio of the primary solvent that remains clear contains the minimum amount of co-solvent required to maintain the compound in solution at that concentration.
Protocol 3: Particle Size Reduction by Trituration
This protocol details a simple laboratory method for reducing the particle size of this compound, which can enhance its dissolution rate.
Materials:
-
This compound (crystalline solid)
-
Spatula
Procedure:
-
Ensure the mortar and pestle are clean and dry.
-
Place a small amount of this compound into the mortar.
-
Use the pestle to apply firm pressure in a circular grinding motion against the solid material and the surface of the mortar[3].
-
Continue this process of crushing and grinding until a fine, uniform powder is obtained[5].
-
The resulting powder with a smaller particle size can then be used for solubility experiments.
Visualizations
Caption: A workflow diagram illustrating the logical progression for tackling solubility issues.
Caption: A diagram showing the relationships between factors influencing solubility and enhancement methods.
References
- 1. researchgate.net [researchgate.net]
- 2. Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Chlorobenzoic acid, 4-nitrophenyl ester - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. m.youtube.com [m.youtube.com]
- 5. orbit.dtu.dk [orbit.dtu.dk]
Technical Support Center: Synthesis of 4-Chloro-2-nitrophenyl Benzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-2-nitrophenyl benzoate.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of this compound, which is typically prepared via the Schotten-Baumann reaction between 4-chloro-2-nitrophenol and benzoyl chloride in the presence of a base.
Q1: My reaction yield is lower than expected. What are the common causes?
Low yields can stem from several factors related to starting materials, reaction conditions, and workup procedures. The most common culprits are side reactions that consume the starting materials. Key considerations include:
-
Hydrolysis of Benzoyl Chloride: Benzoyl chloride readily reacts with water, which may be present in the solvent or introduced with the base, to form benzoic acid.[1] This side reaction consumes your acylating agent, reducing the amount available to react with the 4-chloro-2-nitrophenol.
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure you are using the correct stoichiometry, and consider extending the reaction time or adjusting the temperature. Vigorous stirring is crucial in this biphasic reaction to ensure the reactants come into contact.
-
Loss of Product During Workup: The product may be lost during the extraction or recrystallization steps. Ensure the pH is appropriate during aqueous washes to prevent hydrolysis of the ester product.
Q2: I see an unexpected solid precipitating during my reaction or workup. What could it be?
Unanticipated precipitates are often byproducts of the reaction. The most likely identities are:
-
Benzoic Acid: As mentioned, this forms from the hydrolysis of benzoyl chloride.[1] If the reaction mixture is neutralized or acidified during workup, benzoic acid will precipitate as a white solid.
-
Benzoic Anhydride: This can form from the reaction of benzoyl chloride with the benzoate anion (formed from the hydrolysis of benzoyl chloride).[2][3]
-
Unreacted 4-chloro-2-nitrophenol: If the reaction is incomplete, the starting phenol may precipitate, especially if the pH of the solution is lowered.
Q3: My final product is difficult to purify. What are the likely impurities?
The primary impurities are typically unreacted starting materials and the byproducts mentioned above.
-
Unreacted 4-chloro-2-nitrophenol: This is a common impurity if the benzoylation is not complete.
-
Benzoic Acid: This is a very common byproduct due to the presence of water.
-
Unreacted Benzoyl Chloride: If an excess of benzoyl chloride is used, it may remain in the crude product.
-
Benzoic Anhydride: This may be present in small amounts.
Q4: How can I remove these common impurities?
A standard workup procedure is designed to remove these impurities:
-
Wash with Sodium Bicarbonate Solution: A wash with a dilute aqueous solution of sodium bicarbonate (NaHCO₃) will react with and remove acidic impurities like benzoic acid and unreacted 4-chloro-2-nitrophenol by converting them into their water-soluble sodium salts.
-
Wash with Water: Subsequent washes with water will help remove any remaining water-soluble impurities.
-
Recrystallization: Recrystallization from a suitable solvent, such as ethanol, is a highly effective final purification step to obtain pure this compound crystals.
Troubleshooting Guide: Byproduct Identification and Removal
The following table summarizes the common byproducts, their likely causes, and recommended troubleshooting actions.
| Byproduct/Impurity | Likely Cause | Identification | Troubleshooting & Removal |
| Benzoic Acid | Hydrolysis of benzoyl chloride by water/hydroxide.[1][4] | White solid, soluble in aqueous base. | Wash the organic layer with aqueous sodium bicarbonate solution.[5] |
| Unreacted 4-chloro-2-nitrophenol | Incomplete reaction; insufficient benzoyl chloride. | Yellowish solid, soluble in aqueous base. | Wash the organic layer with aqueous sodium bicarbonate solution. |
| Unreacted Benzoyl Chloride | Excess benzoyl chloride used. | Pungent smell; reacts with water. | Wash with aqueous sodium bicarbonate solution (reacts to form sodium benzoate). |
| Benzoic Anhydride | Reaction of benzoyl chloride with benzoate.[2][3] | White solid. | Can be hydrolyzed to benzoic acid during basic workup and subsequently removed. |
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on the Schotten-Baumann reaction for the synthesis of phenyl benzoates.[1][6][7]
Materials:
-
4-chloro-2-nitrophenol
-
Benzoyl chloride
-
10% Sodium hydroxide (NaOH) solution
-
Dichloromethane (or another suitable organic solvent)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethanol (for recrystallization)
Procedure:
-
In a flask, dissolve 4-chloro-2-nitrophenol in a 10% aqueous solution of sodium hydroxide.
-
Transfer the solution to a separatory funnel.
-
Add benzoyl chloride to the separatory funnel.
-
Stopper the funnel and shake vigorously for 15-20 minutes, periodically venting to release any pressure.
-
After shaking, allow the layers to separate. The product will be in the organic layer. If using a water-immiscible solvent, extract the aqueous layer with that solvent.
-
Combine the organic layers and wash with a saturated solution of sodium bicarbonate.
-
Wash the organic layer with water.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Filter to remove the drying agent.
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Remove the solvent under reduced pressure to yield the crude product.
-
Recrystallize the crude product from a suitable solvent like ethanol to obtain pure this compound.
Byproduct Formation Pathway
The following diagram illustrates the main synthetic route to this compound and the key side reactions that lead to common byproducts.
Caption: Main reaction and side product pathways in the synthesis of this compound.
References
- 1. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Benzoic anhydride - Wikipedia [en.wikipedia.org]
- 4. prepchem.com [prepchem.com]
- 5. rsc.org [rsc.org]
- 6. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 7. Process For The Preparation Of Highly Pure Benzoic Anhydride [quickcompany.in]
Technical Support Center: 4-Chloro-2-nitrophenyl benzoate Enzyme Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using 4-Chloro-2-nitrophenyl benzoate in enzyme assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in enzyme assays?
A1: this compound is a chromogenic substrate used to measure the activity of various hydrolytic enzymes, such as esterases and lipases. The enzyme catalyzes the hydrolysis of the ester bond in this compound, releasing 4-chloro-2-nitrophenol, a yellow-colored product. The rate of formation of this product, which can be measured spectrophotometrically, is proportional to the enzyme's activity.
Q2: What is the optimal wavelength to measure the product of the enzymatic reaction?
A2: The product of the reaction, 4-chloro-2-nitrophenol, absorbs light in the visible range. The optimal wavelength for monitoring its formation is typically around 405-420 nm. It is recommended to determine the precise absorption maximum using a spectrophotometer under your specific experimental conditions (e.g., buffer, pH).
Q3: How should I prepare and store my this compound stock solution?
A3: this compound is sparingly soluble in aqueous solutions. Therefore, it is typically dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol to prepare a concentrated stock solution. Store the stock solution at -20°C, protected from light. When preparing working solutions, ensure that the final concentration of the organic solvent in the assay is low enough (typically <1-5%) to not affect enzyme activity.
Troubleshooting Guide
This guide addresses common issues encountered during enzyme assays with this compound.
| Problem | Potential Cause | Recommended Solution |
| No or Low Signal | Inactive enzyme | - Confirm enzyme activity with a known positive control substrate. - Ensure proper storage and handling of the enzyme. |
| Incorrect buffer pH | - Verify that the buffer pH is within the optimal range for the enzyme. - Perform a pH profile experiment to determine the optimal pH. | |
| Substrate degradation | - Prepare fresh substrate stock solutions. - Protect the substrate solution from light. | |
| Insufficient substrate concentration | - Increase the substrate concentration. - Determine the Michaelis-Menten constant (Km) to use a saturating substrate concentration. | |
| High Background Signal | Spontaneous hydrolysis of the substrate | - Run a "no-enzyme" control to measure the rate of non-enzymatic hydrolysis. - Subtract the background rate from the rate of the enzymatic reaction. - Optimize the pH, as high pH can increase spontaneous hydrolysis. |
| Contaminated reagents | - Use high-purity water and reagents. - Filter-sterilize buffers. | |
| Precipitated substrate | - Ensure the final concentration of the organic solvent used to dissolve the substrate is compatible with your buffer system. - Visually inspect the assay mixture for any turbidity or precipitate. | |
| Inconsistent Results | Pipetting errors | - Calibrate and use appropriate pipettes for the volumes being dispensed. - Ensure proper mixing of reagents. |
| Temperature fluctuations | - Use a temperature-controlled spectrophotometer or water bath to maintain a constant assay temperature. | |
| Substrate instability | - Prepare fresh working solutions of the substrate for each experiment. |
Experimental Protocols
Standard Enzyme Assay Protocol
This protocol provides a general framework for measuring enzyme activity using this compound.
-
Prepare Reagents:
-
Assay Buffer: Prepare a buffer at the optimal pH for your enzyme of interest (e.g., 50 mM Tris-HCl, pH 8.0).
-
Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Enzyme Solution: Prepare a dilution of your enzyme in the assay buffer to a concentration that will yield a linear reaction rate over a reasonable time course.
-
-
Set up the Assay:
-
In a microplate well or a cuvette, add the following in order:
-
Assay Buffer
-
Enzyme Solution
-
-
Pre-incubate the mixture at the desired assay temperature for 5 minutes.
-
-
Initiate the Reaction:
-
Add the substrate solution to the assay mixture to start the reaction. The final substrate concentration will need to be optimized, but a starting point of 100 µM is common.
-
Mix the contents thoroughly but gently.
-
-
Measure the Absorbance:
-
Immediately begin monitoring the increase in absorbance at the predetermined optimal wavelength (e.g., 410 nm) over time using a spectrophotometer.
-
Record data at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes).
-
-
Data Analysis:
-
Plot the absorbance values against time.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve.
-
Calculate the enzyme activity using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of the product, c is the concentration of the product, and l is the path length.
-
Visualizations
Experimental Workflow
Caption: A streamlined workflow for a typical enzyme assay using this compound.
Troubleshooting Logic
Caption: A decision tree for troubleshooting common issues in enzyme assays.
Technical Support Center: 4-Chloro-2-nitrophenyl benzoate Protocols
Welcome to the technical support center for the refinement of 4-Chloro-2-nitrophenyl benzoate protocols. This guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during synthesis, purification, and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and direct method for synthesizing this compound is through the esterification of 4-chloro-2-nitrophenol with benzoyl chloride. This reaction is a nucleophilic acyl substitution where the hydroxyl group of the phenol attacks the carbonyl carbon of the acyl chloride. The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.
Q2: What are suitable solvents and bases for this synthesis?
A2: A variety of solvents can be used, with anhydrous polar aprotic solvents being a common choice to ensure the solubility of the reactants. Dichloromethane (DCM) or tetrahydrofuran (THF) are frequently employed. A tertiary amine base, such as triethylamine or pyridine, is often used to scavenge the hydrochloric acid generated during the reaction. Alternatively, an aqueous base like sodium hydroxide can be used in a biphasic system.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). A suitable mobile phase, typically a mixture of hexane and ethyl acetate, should be used to achieve good separation between the starting materials (4-chloro-2-nitrophenol and benzoyl chloride) and the product. The disappearance of the limiting reactant spot on the TLC plate indicates the completion of the reaction.
Q4: What is the expected yield for this reaction?
A4: The yield of the reaction can vary depending on the specific conditions, purity of reagents, and effectiveness of the work-up and purification. Generally, yields for this type of esterification can range from moderate to high (60-90%).
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive benzoyl chloride due to hydrolysis. 2. Impure 4-chloro-2-nitrophenol. 3. Insufficient base to neutralize HCl. 4. Reaction temperature is too low. | 1. Use freshly opened or distilled benzoyl chloride. 2. Ensure the purity of the starting phenol. 3. Use a slight excess of the base (e.g., 1.1-1.2 equivalents). 4. If the reaction is slow at room temperature, consider gentle heating (e.g., to 40-50 °C). |
| Presence of Unreacted Starting Material | 1. Reaction has not gone to completion. 2. Incorrect stoichiometry of reactants. | 1. Increase the reaction time and continue monitoring by TLC. 2. Ensure accurate measurement of both reactants. Using a slight excess of the more readily available reactant can drive the reaction to completion. |
| Product is an Oil and Does Not Solidify | 1. Presence of impurities. 2. Residual solvent. | 1. Purify the product using column chromatography. 2. Ensure all solvent is removed under vacuum. Attempt to induce crystallization by scratching the flask with a glass rod or adding a seed crystal. |
| Difficulty in Purifying the Product | 1. Co-elution of impurities during column chromatography. 2. Product is not readily crystallizing. | 1. Optimize the solvent system for column chromatography to improve separation. 2. Try recrystallization from a different solvent or a mixture of solvents. Common solvents for recrystallization of similar compounds include methanol, ethanol, or mixtures of ethyl acetate and hexane.[1][2] |
| Hydrolysis of the Ester Product | 1. Presence of water during work-up or storage. 2. Basic or acidic conditions during work-up. | 1. Use anhydrous solvents and reagents where possible and dry the final product thoroughly. 2. Neutralize the reaction mixture carefully during work-up and avoid prolonged exposure to strong acids or bases. |
Experimental Protocols
Synthesis of this compound
This protocol is based on established methods for the synthesis of similar aromatic esters.[1][2]
Materials:
-
4-chloro-2-nitrophenol
-
Benzoyl chloride
-
Triethylamine (Et3N)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Solvents for recrystallization (e.g., ethanol or methanol)
Procedure:
-
In a clean, dry round-bottom flask, dissolve 4-chloro-2-nitrophenol (1 equivalent) in anhydrous DCM.
-
Add triethylamine (1.1 equivalents) to the solution and stir at room temperature.
-
Slowly add benzoyl chloride (1.05 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for low product yield in the synthesis of this compound.
References
Technical Support Center: 4-Chloro-2-nitrophenyl benzoate Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Chloro-2-nitrophenyl benzoate reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common method is the esterification of 4-chloro-2-nitrophenol with benzoyl chloride. This reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, in an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
Q2: What are the potential side reactions to be aware of during the synthesis?
A2: Several side reactions can occur, leading to impurities and reduced yield. The most common include:
-
Hydrolysis of benzoyl chloride: If moisture is present in the reaction, benzoyl chloride can hydrolyze to form benzoic acid.
-
Reaction of the base with benzoyl chloride: The base used as a catalyst can react with benzoyl chloride, especially at elevated temperatures.
-
Formation of isomeric impurities: The purity of the starting material, 4-chloro-2-nitrophenol, is crucial. Isomeric impurities in the starting material will lead to the formation of corresponding isomeric esters, which can be difficult to separate from the desired product.
Q3: My reaction yield is consistently low. What are the possible causes?
A3: Low yields can be attributed to several factors:
-
Incomplete reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, low temperature, or inefficient stirring.
-
Suboptimal stoichiometry: An incorrect ratio of reactants (4-chloro-2-nitrophenol, benzoyl chloride, and base) can lead to a lower yield.
-
Side reactions: As mentioned in Q2, side reactions can consume the starting materials and reduce the yield of the desired product.
-
Loss of product during workup and purification: The product may be lost during extraction, washing, or recrystallization steps.
Q4: I am having difficulty purifying the final product. What are the recommended purification methods?
A4: The primary methods for purifying crude this compound are recrystallization and column chromatography.[1]
-
Recrystallization: This is often effective for removing small amounts of impurities. A suitable solvent system needs to be determined empirically, but ethanol or a mixture of ethanol and water can be a good starting point.
-
Column chromatography: For more challenging separations, especially for removing isomeric impurities, silica gel column chromatography is recommended. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically used.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no product formation | 1. Inactive reagents. 2. Incorrect reaction temperature. 3. Presence of moisture. | 1. Check the purity and activity of starting materials and reagents. 2. Ensure the reaction is run at the appropriate temperature. Some reactions may require initial cooling before being brought to room temperature or heated. 3. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Presence of a white precipitate (benzoic acid) in the crude product | Hydrolysis of benzoyl chloride due to moisture. | 1. Use anhydrous solvents and reagents. 2. During workup, wash the organic layer with a mild base like sodium bicarbonate solution to remove acidic impurities.[1] |
| Product is an oil and does not solidify | 1. Presence of impurities. 2. Residual solvent. | 1. Purify the product using column chromatography. 2. Ensure all solvent is removed under reduced pressure. |
| Multiple spots on TLC of the purified product | Co-eluting impurities or isomeric products. | 1. Optimize the TLC solvent system to achieve better separation. 2. Use a different purification method, such as preparative HPLC. 3. Check the purity of the starting 4-chloro-2-nitrophenol for isomeric impurities. |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a similar procedure for the synthesis of a related compound.[2]
Materials:
-
4-chloro-2-nitrophenol
-
Benzoyl chloride
-
Triethylamine (or pyridine)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 4-chloro-2-nitrophenol (1 equivalent) in anhydrous dichloromethane.
-
Add triethylamine (1.1 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add benzoyl chloride (1.05 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the synthesis of this compound.
Potential Reaction Pathways and Side Reactions
Caption: Desired reaction pathway and a common side reaction in the synthesis.
References
Validation & Comparative
A Comparative Guide to Chromogenic Substrates for Esterase and Lipase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction to Chromogenic Substrates in Enzyme Assays
Chromogenic substrates are invaluable tools in biochemistry and drug discovery for the simple and rapid quantification of enzyme activity. These compounds are colorless molecules that, upon enzymatic cleavage, release a colored product, or chromophore. The intensity of the resulting color is directly proportional to the enzyme's activity and can be easily measured using a spectrophotometer. The choice of substrate is critical and depends on factors such as the specific enzyme being studied, the required sensitivity of the assay, and the experimental conditions.
Esterases and lipases are hydrolytic enzymes that catalyze the cleavage of ester bonds. Their activity is crucial in various physiological processes and they are important targets in drug development. This guide focuses on chromogenic substrates designed to measure the activity of these enzymes.
Comparison of Chromogenic Substrates
The ideal chromogenic substrate exhibits high specificity for the target enzyme, a low rate of spontaneous (non-enzymatic) hydrolysis, and produces a chromophore with a high molar extinction coefficient for sensitive detection. Below is a comparison of several common chromogenic substrates.
Data Presentation: Quantitative Comparison of Chromogenic Substrates
The following table summarizes the available kinetic parameters for various chromogenic substrates with different esterases and lipases. It is important to note that direct comparisons of Km and Vmax values should be made with caution as they are highly dependent on the specific enzyme, buffer conditions, pH, and temperature used in the assay.
| Substrate | Enzyme | Km (mM) | Vmax (U/mg or µmol/min/mg) | Optimal Wavelength (nm) | Reference |
| p-Nitrophenyl Acetate | Wild Lipase | - | 0.42 | 405 | [1] |
| p-Nitrophenyl Butyrate | Wild Lipase | - | 0.95 | 405 | [1] |
| p-Nitrophenyl Octanoate | Wild Lipase | - | 1.1 | 405 | [1] |
| p-Nitrophenyl Dodecanoate | Wild Lipase | - | 0.78 | 405 | [1] |
| p-Nitrophenyl Palmitate | Wild Lipase | - | 0.18 | 405 | [1] |
| Acetylthiocholine | Electric Eel AChE | 0.206 | 4.97 x 10-7 kat | 412 | [2] |
| Indoxylacetate | Electric Eel AChE | 3.21 | 7.71 x 10-8 kat | - | [2] |
Note: Kinetic data for 4-Chloro-2-nitrophenyl benzoate was not found in the reviewed literature. One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the production of 1.0 µmole of product per minute under specified conditions[3].
Key Chromogenic Substrates: A Closer Look
Nitrophenyl Esters (p-Nitrophenyl and o-Nitrophenyl Derivatives)
Nitrophenyl esters are the most widely used class of chromogenic substrates for esterases and lipases. Upon hydrolysis, they release a nitrophenolate ion, which is intensely colored (typically yellow) at alkaline pH.
-
p-Nitrophenyl Acetate (pNPA) and p-Nitrophenyl Butyrate (pNPB) : These are classic substrates used in a multitude of esterase and lipase assays[4][5][6][7]. The length of the acyl chain can be varied to investigate the substrate specificity of different enzymes. For instance, lipases generally show higher activity towards longer-chain esters. The hydrolysis of these substrates releases p-nitrophenol, which has a maximum absorbance around 405-410 nm at alkaline pH.
-
This compound : While specific kinetic data is scarce, this substrate is expected to function similarly to other nitrophenyl esters, releasing a colored nitrophenolate upon enzymatic cleavage. The presence of both a chloro and a nitro group on the phenyl ring may influence its electrochemical properties and susceptibility to enzymatic hydrolysis.
Indolyl-Based Substrates (e.g., 5-Bromo-4-chloro-3-indolyl acetate)
These substrates, often referred to as "X-substrates" (analogous to X-gal), release an indolyl derivative upon enzymatic hydrolysis. This product then undergoes oxidation to form a water-insoluble, intensely colored indigo dye (typically blue or magenta).
-
5-Bromo-4-chloro-3-indolyl acetate (X-acetate) : This is a histochemical substrate for the detection of esterase activity. The formation of a blue precipitate at the site of enzyme activity makes it particularly useful for in-situ applications like colony lifts and tissue staining[8][9].
-
5-Bromo-4-chloro-3-indolyl caprylate (X-caprylate) : This substrate is used to detect esterase activity with a preference for longer acyl chains (C8) and also produces a blue precipitate[10].
Experimental Protocols
Below are detailed methodologies for key experiments using common chromogenic substrates.
Protocol 1: General Esterase/Lipase Activity Assay using p-Nitrophenyl Butyrate (pNPB)
This protocol is adapted from standard procedures for measuring esterase and lipase activity[4][5][6].
Materials:
-
Enzyme solution (e.g., purified esterase or lipase, cell lysate)
-
p-Nitrophenyl Butyrate (pNPB) stock solution (e.g., 50 mM in absolute ethanol or DMSO)
-
Assay Buffer (e.g., 50 mM Potassium Phosphate Buffer, pH 7.5)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare the reaction mixture in each well of a 96-well plate by adding:
-
X µL of Assay Buffer
-
Y µL of enzyme solution (diluted in Assay Buffer)
-
The total volume should be brought to just under the final reaction volume (e.g., 180 µL for a final volume of 200 µL).
-
-
Include a blank control for each sample containing the same components but with the enzyme solution replaced by Assay Buffer.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding Z µL of the pNPB stock solution to each well to reach the desired final substrate concentration.
-
Immediately start monitoring the increase in absorbance at 405 nm in a microplate reader. Readings can be taken in kinetic mode (e.g., every minute for 10-30 minutes) or as an endpoint measurement after a fixed incubation time.
-
Calculate the rate of reaction (ΔA405/min) from the linear portion of the kinetic curve.
-
Convert the rate of absorbance change to the rate of product formation using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of p-nitrophenol at the specific pH of the assay.
Protocol 2: Acetylcholinesterase (AChE) Activity Assay using a Chromogenic Substrate
This protocol is based on the Ellman's method, a widely used assay for cholinesterase activity[3][11][12].
Materials:
-
Acetylthiocholine (substrate)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Assay Buffer (e.g., 0.1 M phosphate buffer, pH 8.0)
-
Enzyme solution (e.g., purified AChE or biological sample)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Prepare a working solution containing DTNB and acetylthiocholine in the Assay Buffer.
-
Add the enzyme sample to the wells of a 96-well plate.
-
Initiate the reaction by adding the working solution to each well.
-
The hydrolysis of acetylthiocholine by AChE produces thiocholine.
-
Thiocholine reacts with DTNB to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoate (TNB), a yellow-colored product.
-
Measure the increase in absorbance at 412 nm over time.
-
The rate of color formation is proportional to the AChE activity.
Visualization of Signaling Pathways and Experimental Workflows
Cholinergic Signaling Pathway
Acetylcholinesterase plays a critical role in the cholinergic signaling pathway by terminating the signal through the hydrolysis of the neurotransmitter acetylcholine. The activity of this enzyme can be monitored using chromogenic substrates in vitro.
Caption: Cholinergic signaling at the synapse.
Experimental Workflow: Chromogenic Esterase Assay
The following diagram illustrates the general workflow for a typical chromogenic esterase assay in a 96-well plate format.
Caption: Workflow for a chromogenic esterase assay.
Conclusion
The selection of a chromogenic substrate is a critical step in the design of a robust and sensitive enzyme assay. While p-nitrophenyl esters remain a popular choice due to their ease of use and the strong absorbance of the resulting chromophore, the specific characteristics of the target enzyme must be considered. For applications requiring spatial localization of enzyme activity, indolyl-based substrates that produce an insoluble precipitate are more suitable.
References
- 1. Caucasian Journal of Science » Submission » Investigation of The Activity of Lipase Variants on Different 4-Nitrophenyl Esters by Spectrophotometric Assay [dergipark.org.tr]
- 2. Assessment of acetylcholinesterase activity using indoxylacetate and comparison with the standard Ellman's method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 2.4.2. Esterase Activity Assay [bio-protocol.org]
- 5. static.igem.wiki [static.igem.wiki]
- 6. static.igem.org [static.igem.org]
- 7. Accurately determining esterase activity via the isosbestic point of p-nitrophenol :: BioResources [bioresources.cnr.ncsu.edu]
- 8. 5-Bromo-4-chloro-3-indolyl acetate [myskinrecipes.com]
- 9. scientificlabs.co.uk [scientificlabs.co.uk]
- 10. Enzyme substrates for esterases and lipases [gbiosciences.com]
- 11. abcam.com [abcam.com]
- 12. assaygenie.com [assaygenie.com]
A Comparative Guide to Chromogenic Substrates: 4-Chloro-2-nitrophenyl benzoate vs. p-Nitrophenyl acetate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of enzyme kinetics and inhibitor screening, the selection of an appropriate substrate is paramount for generating robust and reproducible data. Chromogenic substrates, which release a colored product upon enzymatic cleavage, are invaluable tools for the continuous monitoring of enzyme activity. This guide provides a detailed comparison of two such substrates: the well-established p-nitrophenyl acetate (pNPA) and the less characterized 4-Chloro-2-nitrophenyl benzoate.
This comparison aims to provide an objective overview of their performance, supported by available experimental data and theoretical considerations, to aid researchers in making informed decisions for their specific applications. While extensive data is available for pNPA, this guide also sheds light on the potential characteristics of this compound, drawing inferences from related compounds.
Chemical and Physical Properties
A fundamental understanding of the physicochemical properties of these substrates is crucial for their effective use in enzymatic assays. The following table summarizes key characteristics of both compounds.
| Property | p-Nitrophenyl acetate (pNPA) | This compound |
| Molecular Formula | C₈H₇NO₄ | C₁₃H₈ClNO₄ |
| Molecular Weight | 181.15 g/mol | 277.65 g/mol |
| Appearance | Off-white to pale yellow crystalline solid | Off-white crystalline solid |
| Melting Point | 77-80 °C | Not available |
| Solubility | Soluble in organic solvents (e.g., DMSO, ethanol), sparingly soluble in water | Predicted to be soluble in organic solvents, likely less soluble in water than pNPA |
| Chromogenic Product | p-Nitrophenol | 4-Chloro-2-nitrophenol |
| λmax of Product | ~405 nm (at alkaline pH) | Predicted to be in a similar range to p-nitrophenol |
Performance and Reactivity in Enzymatic Assays
p-Nitrophenyl acetate is widely employed as a substrate for a variety of hydrolytic enzymes, including esterases, lipases, and proteases such as chymotrypsin and trypsin.[1][2] Its utility stems from the good leaving group ability of the p-nitrophenoxide ion, which is stabilized by the electron-withdrawing nitro group. The hydrolysis of pNPA yields p-nitrophenol, a yellow-colored product that can be conveniently monitored spectrophotometrically.
While no direct experimental data on the enzymatic hydrolysis of This compound is readily available in the scientific literature, we can infer its potential reactivity based on its chemical structure. The presence of two electron-withdrawing groups (a chloro and a nitro group) on the phenyl leaving group would theoretically make 4-chloro-2-nitrophenol an even better leaving group than p-nitrophenol. This suggests that this compound could be a more reactive substrate for some hydrolases. However, the additional steric bulk of the benzoate group and the chloro substituent compared to the acetate group in pNPA may influence its binding to the active site of different enzymes.
A study on the enzymatic hydrolysis of a series of para-substituted nitrophenyl benzoate esters by lipase, trypsin, and nattokinase demonstrated that electron-withdrawing substituents on the benzoate ring can influence the rate of hydrolysis.[1] This suggests that the electronic properties of the acyl group, in addition to the leaving group, play a role in substrate recognition and turnover.
Experimental Protocols
General Protocol for Esterase/Lipase Activity Assay using a Chromogenic Substrate
This protocol provides a general framework that can be adapted for either substrate. Specific parameters such as substrate concentration, enzyme concentration, and buffer conditions should be optimized for each specific enzyme.
Materials:
-
Enzyme solution (in appropriate buffer)
-
Substrate stock solution (e.g., 10 mM in DMSO or ethanol)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the reaction mixture: In each well of the microplate, add a specific volume of assay buffer.
-
Add the enzyme: Add a small volume of the enzyme solution to each well.
-
Pre-incubate: Incubate the plate at the desired temperature for a few minutes to allow the temperature to equilibrate.
-
Initiate the reaction: Add a small volume of the substrate stock solution to each well to start the reaction.
-
Monitor the reaction: Immediately place the microplate in the reader and measure the absorbance at the appropriate wavelength (e.g., 405 nm for pNPA) at regular time intervals.
-
Calculate the reaction rate: Determine the initial rate of the reaction from the linear portion of the absorbance versus time plot.
Note: A blank reaction without the enzyme should always be included to account for any non-enzymatic hydrolysis of the substrate.
Diagrams
Enzymatic Hydrolysis Workflow
The following diagram illustrates the general workflow for an enzymatic assay using a chromogenic substrate.
Caption: General workflow for an enzyme-catalyzed hydrolysis assay.
Signaling Pathway of Ester Hydrolysis
The diagram below depicts the general mechanism of serine hydrolase-catalyzed ester hydrolysis.
Caption: General mechanism of serine hydrolase-catalyzed ester hydrolysis.
Conclusion
p-Nitrophenyl acetate remains a versatile and well-documented chromogenic substrate for a wide range of hydrolytic enzymes. Its predictable behavior and the extensive body of literature supporting its use make it a reliable choice for many standard enzymatic assays.
This compound , on the other hand, represents a more unexplored option. Based on its chemical structure, it has the potential to be a highly reactive substrate, possibly exhibiting faster hydrolysis rates with certain enzymes due to the enhanced leaving group ability of 4-chloro-2-nitrophenol. However, the lack of empirical data necessitates a thorough characterization of its performance with any given enzyme. Researchers interested in exploring novel substrates or requiring a potentially more sensitive assay for specific applications may find this compound to be a candidate worthy of investigation. It is crucial to perform detailed kinetic studies to validate its suitability and to understand the influence of its distinct structural features on enzyme binding and catalysis.
References
Validating Experimental Results: A Comparative Guide to 4-Chloro-2-nitrophenyl benzoate and Alternative Chromogenic Substrates
For researchers and professionals in drug development and scientific research, the accurate validation of experimental results is paramount. Chromogenic substrates are invaluable tools in this process, particularly for the characterization of enzyme activity. This guide provides a comparative analysis of 4-Chloro-2-nitrophenyl benzoate and other commonly used nitrophenyl-based substrates. The performance of these substrates is evaluated based on experimental data from enzymatic assays, offering insights into their suitability for various research applications.
Performance Comparison of Chromogenic Substrates
The efficacy of a chromogenic substrate is primarily determined by its interaction with the target enzyme, which can be quantified by its kinetic parameters, namely the Michaelis constant (Km) and the maximum reaction velocity (Vmax). Km is an indicator of the substrate's affinity for the enzyme, with a lower value suggesting a higher affinity. Vmax represents the maximum rate of the enzymatic reaction when the enzyme is saturated with the substrate. The catalytic efficiency of an enzyme for a particular substrate is often expressed as the Vmax/Km ratio.
Below are tables summarizing the kinetic parameters for the hydrolysis of various p-nitrophenyl esters by different hydrolase enzymes. This data provides a basis for comparing the performance of these substrates.
Table 1: Kinetic Parameters of Wild-Type Lipase for Various p-Nitrophenyl Esters [1][2]
| Substrate | Vmax (U/mg protein) | Km (mM) | Vmax/Km |
| p-Nitrophenyl acetate (pNP-acetate) | 0.42 | - | - |
| p-Nitrophenyl butyrate (pNP-butyrate) | 0.95 | - | 0.83 |
| p-Nitrophenyl octanoate (pNP-octanoate) | 1.1 | - | - |
| p-Nitrophenyl dodecanoate (pNP-dodecanoate) | 0.78 | - | - |
| p-Nitrophenyl palmitate (pNP-palmitate) | 0.18 | - | 0.063 |
Note: Km values were not explicitly provided for all substrates in the source, but the Vmax/Km ratio was reported for pNP-butyrate and pNP-palmitate.
Table 2: Relative Reaction Rates of para-Substituted 4-Nitrophenyl Benzoate Esters with Lipase [3][4]
| para-Substituent on Benzoate | Hammett Constant (σpara) | Relative Hydrolysis Rate |
| Methoxy (Electron-donating) | -0.268 | Faster than unsubstituted |
| Methyl (Electron-donating) | -0.170 | Faster than unsubstituted |
| Hydrogen (Unsubstituted) | 0.000 | Reference |
| Fluoro (Electron-withdrawing) | 0.062 | Slower than unsubstituted |
| Chloro (Electron-withdrawing) | 0.227 | Slower than unsubstituted |
| Bromo (Electron-withdrawing) | 0.232 | Slower than unsubstituted |
| Nitro (Electron-withdrawing) | 0.778 | Slower than unsubstituted |
Experimental Protocols
The following is a generalized experimental protocol for a hydrolase assay using a p-nitrophenyl ester as a chromogenic substrate. This protocol can be adapted for specific enzymes and substrates.
Objective: To determine the kinetic parameters of a hydrolase enzyme using a p-nitrophenyl ester substrate.
Materials:
-
Hydrolase enzyme of interest
-
p-Nitrophenyl ester substrate (e.g., p-nitrophenyl butyrate)
-
Buffer solution (e.g., 25 mM Sodium Phosphate, pH 7.0)[1]
-
Acetonitrile (for dissolving substrates)[1]
-
Microplate reader or spectrophotometer capable of measuring absorbance at 410 nm[5]
-
96-well microplate[6]
-
Incubator or temperature-controlled chamber
Procedure:
-
Substrate Preparation: Prepare a stock solution of the p-nitrophenyl ester in acetonitrile (e.g., 20 mM). From this stock, prepare a series of dilutions to achieve the desired final substrate concentrations for the assay (e.g., 0.05, 0.25, 0.5, 1, 2, 4 mM).[1]
-
Enzyme Preparation: Prepare a solution of the enzyme in the buffer at a suitable concentration. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Assay Setup:
-
In a 96-well microplate, add the buffer solution to each well.
-
Add the different concentrations of the substrate solution to the wells.
-
Include a blank for each substrate concentration containing the buffer and substrate but no enzyme. This will be used to correct for any non-enzymatic hydrolysis of the substrate.
-
The total volume in each well should be constant (e.g., 200 µL).[1]
-
-
Enzyme Reaction Initiation and Measurement:
-
To initiate the reaction, add a small volume of the enzyme solution to each well (e.g., 10 µL).[1]
-
Immediately place the microplate in the spectrophotometer pre-set to the desired temperature (e.g., 25°C).[1]
-
Measure the absorbance at 410 nm at regular time intervals (e.g., every minute) for a set duration (e.g., 10-30 minutes).[7] The absorbance of the released p-nitrophenolate, which has a yellowish color, is proportional to the extent of the reaction.[5]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V0) for each substrate concentration from the linear portion of the absorbance versus time plot. The rate of p-nitrophenol production can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of p-nitrophenol (approximately 15,000 - 18,000 M-1cm-1 at 405-410 nm and alkaline pH), c is the concentration, and l is the path length.[7][8]
-
Plot the initial velocities against the corresponding substrate concentrations.
-
Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation or by using a linear transformation such as the Lineweaver-Burk plot.[1]
-
Visualizing the Experimental Workflow and Reaction Mechanism
Experimental Workflow for Hydrolase Assay
Caption: Workflow for a typical hydrolase-catalyzed chromogenic assay.
Enzymatic Hydrolysis of a p-Nitrophenyl Ester
Caption: General mechanism of p-nitrophenyl ester hydrolysis by a hydrolase.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. emerginginvestigators.org [emerginginvestigators.org]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Defining Substrate Specificities for Lipase and Phospholipase Candidates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 4-Chloro-2-nitrophenyl benzoate and Its Alternatives in Acyl Transfer Reactions
For researchers, scientists, and drug development professionals engaged in organic synthesis and the study of reaction kinetics, the choice of an appropriate acyl transfer agent is critical. 4-Chloro-2-nitrophenyl benzoate is a commonly utilized reagent, valued for the electron-withdrawing properties of its nitrophenyl leaving group, which facilitates nucleophilic attack at the carbonyl center. This guide provides an objective comparison of this compound with its structural isomers and other substituted analogs, supported by experimental data to inform the selection of the most suitable compound for specific research applications.
Comparison of Performance in Aminolysis Reactions
The reactivity of this compound and its alternatives is frequently assessed through aminolysis, where the rate of reaction with a nucleophilic amine provides a quantitative measure of their acyl transfer capability. The electron-withdrawing or -donating nature of substituents on both the benzoate and the nitrophenyl leaving group significantly influences the reaction kinetics.
A key comparison can be drawn between this compound and its isomer, 2-chloro-4-nitrophenyl benzoate. The position of the chloro and nitro groups on the phenyl leaving group impacts the electrophilicity of the carbonyl carbon and the stability of the resulting phenoxide leaving group.
Table 1: Comparison of Second-Order Rate Constants (kN) for the Aminolysis of this compound and its Isomer with Various Cyclic Secondary Amines.
| Amine | pKa of Conjugate Acid | kN for this compound (M-1s-1) | kN for 2-Chloro-4-nitrophenyl benzoate (M-1s-1) |
| Piperidine | 11.02 | 5.25 | 30.0 |
| 3-Methylpiperidine | 10.85 | 4.17 | 23.4 |
| Piperazine | 9.73 | 0.832 | 4.68 |
| Morpholine | 8.65 | 0.117 | 0.617 |
| 1-Formylpiperazine | 7.98 | 0.0316 | 0.178 |
The data clearly indicates that 2-chloro-4-nitrophenyl benzoate is consistently more reactive than this compound across a range of amines. This enhanced reactivity can be attributed to the combined electron-withdrawing effects of the nitro group at the para position and the chloro group at the ortho position, which makes the phenoxide a better leaving group.
Further extending the comparison, the reactivity of the acyl group can be modulated by introducing different substituents on the benzoate ring.
Table 2: Comparison of Second-Order Rate Constants (kN) for the Aminolysis of Substituted 2-chloro-4-nitrophenyl X-substituted-benzoates with Piperidine.
| Substituent (X) on Benzoate | kN (M-1s-1) |
| 4-Methoxy | 11.2 |
| 4-Methyl | 15.5 |
| H | 30.0 |
| 4-Chloro | 61.7 |
| 3-Chloro | 81.3 |
| 3-Nitro | 251 |
| 4-Nitro | 302 |
As expected, electron-withdrawing substituents on the benzoate ring increase the electrophilicity of the carbonyl carbon, leading to a significant increase in the rate of aminolysis. Conversely, electron-donating groups decrease the reaction rate.
Experimental Protocols
To ensure reproducibility and facilitate the adoption of these compounds in various research settings, detailed experimental protocols for their synthesis and performance evaluation are provided below.
Synthesis of 2-chloro-4-nitrophenyl X-substituted-benzoates[1]
This protocol describes a general method for the synthesis of the title compounds.
Materials:
-
Appropriate benzoyl chloride
-
2-chloro-4-nitrophenol
-
Anhydrous ether
-
Triethylamine
Procedure:
-
Dissolve 2-chloro-4-nitrophenol in anhydrous ether in a round-bottom flask equipped with a magnetic stirrer.
-
Add an equimolar amount of triethylamine to the solution.
-
Slowly add an equimolar amount of the desired benzoyl chloride to the reaction mixture.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Characterize the purified product by melting point and spectroscopic methods (1H NMR, 13C NMR).
Kinetic Measurement of Aminolysis[1]
This protocol details the procedure for determining the second-order rate constants for the reaction of the benzoate esters with amines.
Materials and Equipment:
-
Substituted nitrophenyl benzoate ester stock solution (e.g., 0.02 M in acetonitrile)
-
Amine stock solutions of varying concentrations in the desired reaction solvent (e.g., 80 mol % H2O/20 mol % DMSO)
-
Standardized HCl solution
-
UV-Vis spectrophotometer or a stopped-flow spectrophotometer
-
10-mm quartz UV cell
-
Constant temperature circulating bath
Procedure:
-
Set the temperature of the spectrophotometer's cell holder to 25.0 ± 0.1 °C using the circulating bath.
-
Prepare the reaction mixture in the quartz UV cell by adding the appropriate volumes of the reaction solvent and the amine stock solution. To create a self-buffered solution, the amine stock solution can be prepared by mixing 2 equivalents of the amine with 1 equivalent of standardized HCl.
-
Initiate the reaction by injecting a small volume (e.g., 5 µL) of the substrate stock solution into the reaction mixture. The final substrate concentration should be significantly lower than the amine concentration (e.g., 4 x 10-5 M) to ensure pseudo-first-order conditions.
-
Immediately start monitoring the increase in absorbance at the λmax of the corresponding phenoxide ion (e.g., 2-chloro-4-nitrophenoxide).
-
Record the absorbance data over time until the reaction is complete.
-
Determine the pseudo-first-order rate constant (kobs) by fitting the absorbance data to a first-order rate equation.
-
Plot kobs against the concentration of the free amine. The slope of this linear plot gives the second-order rate constant (kN).
Visualizing Experimental Workflows
To provide a clear overview of the experimental processes, the following diagrams illustrate the workflows for the synthesis of the alternative compounds and the subsequent kinetic analysis of their aminolysis.
Caption: Workflow for the synthesis of 2-chloro-4-nitrophenyl X-substituted-benzoates.
Caption: Workflow for the kinetic analysis of the aminolysis of substituted nitrophenyl benzoates.
Confirming the Structure of 4-Chloro-2-nitrophenyl benzoate: A Comparative Spectroscopic and Chromatographic Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the analytical techniques used to confirm the structure of 4-Chloro-2-nitrophenyl benzoate. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from its isomers and structurally related compounds to provide a robust framework for its characterization. By comparing expected and observed data, researchers can confidently verify the synthesis and purity of this compound.
Structural Confirmation: A Multi-Technique Approach
The unambiguous structural elucidation of a synthetic compound like this compound relies on a combination of spectroscopic and chromatographic methods. Each technique provides unique insights into the molecular framework, and together they form a comprehensive analytical workflow.
Key Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of the molecule.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.
-
Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern, confirming the elemental composition.
-
X-ray Crystallography: Provides the definitive three-dimensional structure of the molecule in its crystalline form.
Predicted and Comparative Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound, based on the known data of its isomers and related compounds.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) | Comparative Data (Isomers/Analogs) |
| H-3' | ~8.2 | d | ~2 | Aromatic protons ortho to the nitro group in nitrophenyl esters typically resonate at a high chemical shift. |
| H-5' | ~7.8 | dd | ~9, ~2 | The coupling constants will be influenced by the adjacent chloro and nitro groups. |
| H-6' | ~7.5 | d | ~9 | |
| H-2, H-6 | ~8.1 | d | ~8 | Protons on the benzoate ring ortho to the carbonyl group. |
| H-3, H-5 | ~7.5 | t | ~8 | |
| H-4 | ~7.6 | t | ~8 |
Predicted data is based on general principles of NMR spectroscopy and analysis of similar compounds such as 4-nitrophenyl-3-chlorobenzoate and other substituted phenyl benzoates.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Expected Chemical Shift (δ, ppm) | Comparative Data (Isomers/Analogs) |
| C=O | ~164 | The carbonyl carbon of the ester group. |
| C-1 | ~129 | |
| C-2, C-6 | ~130 | |
| C-3, C-5 | ~128 | |
| C-4 | ~134 | |
| C-1' | ~148 | Carbon bearing the ester oxygen. |
| C-2' | ~145 | Carbon bearing the nitro group. |
| C-3' | ~125 | |
| C-4' | ~130 | Carbon bearing the chloro group. |
| C-5' | ~123 | |
| C-6' | ~120 |
Predicted data is based on the analysis of compounds like 4-nitrophenylbenzoate and various substituted aromatic esters.
Table 3: Key IR Absorption Frequencies
| Functional Group | Expected Wavenumber (cm⁻¹) | Comparative Data (Isomers/Analogs) |
| C=O Stretch (Ester) | ~1740 | Strong absorption characteristic of the ester carbonyl group. |
| C-O Stretch (Ester) | ~1270 and ~1100 | Two distinct stretching vibrations for the C-O single bonds. |
| N-O Stretch (Nitro) | ~1530 and ~1350 | Asymmetric and symmetric stretching of the nitro group. |
| C-Cl Stretch | ~750 | Characteristic absorption for the carbon-chlorine bond. |
| Aromatic C-H Stretch | >3000 | |
| Aromatic C=C Stretch | ~1600-1450 |
Comparative data from related nitrophenyl benzoates confirms these characteristic absorption ranges.
Table 4: Mass Spectrometry Data
| Analysis | Expected Result | Comparative Data (Isomers/Analogs) |
| Molecular Ion (M⁺) | m/z ≈ 277 (for ³⁵Cl) and 279 (for ³⁷Cl) | The molecular weight of C₁₃H₈ClNO₄ is 277.66 g/mol . The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity ratio of approximately 3:1. |
| Key Fragments | m/z = 139/141 (chlorobenzoyl cation), 122 (nitrophenoxy radical cation), 105 (benzoyl cation), 77 (phenyl cation) | Fragmentation patterns of similar esters show cleavage at the ester linkage. For example, the mass spectrum of 4-Chlorobenzoic acid, 4-nitrophenyl ester shows a top peak at m/z 139.[1] |
Experimental Protocols
Synthesis of this compound
A plausible synthetic route involves the esterification of 4-chloro-2-nitrophenol with benzoyl chloride.
Materials:
-
4-chloro-2-nitrophenol
-
Benzoyl chloride
-
Triethylamine
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 4-chloro-2-nitrophenol (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.
-
Cool the solution in an ice bath.
-
Add benzoyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
This protocol is adapted from general procedures for the synthesis of nitrophenyl esters.
Spectroscopic and Chromatographic Analysis
-
NMR Spectroscopy: Prepare a ~5-10 mg sample in a suitable deuterated solvent (e.g., CDCl₃) and acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
IR Spectroscopy: Acquire the IR spectrum of the solid sample using a KBr pellet or as a thin film on a salt plate.
-
Mass Spectrometry: Analyze the sample using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer to obtain the mass spectrum.
-
X-ray Crystallography: Grow single crystals of the purified compound suitable for X-ray diffraction analysis to determine the solid-state structure.
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the synthesis and structural confirmation of this compound.
Caption: Workflow for the synthesis and structural confirmation of this compound.
Conclusion
The structural confirmation of this compound requires a systematic application of modern analytical techniques. This guide provides the expected spectroscopic and chromatographic data, based on a comparative analysis of its isomers and related compounds. By following the outlined experimental protocols and comparing the obtained data with the provided reference information, researchers can confidently verify the identity and purity of their synthesized compound.
References
A Comparative Guide to the Hammett Plot Analysis of 4-Chloro-2-nitrophenyl Benzoate Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the kinetic data obtained from Hammett plot analyses of the reactions of 4-Chloro-2-nitrophenyl benzoate and its derivatives. The objective is to offer a clear, data-driven overview of substituent effects on the reaction rates and mechanisms, supported by detailed experimental protocols.
Introduction to Hammett Plot Analysis in Reaction Kinetics
The Hammett equation is a fundamental tool in physical organic chemistry for quantifying the effect of substituents on the reactivity of aromatic compounds.[1] It provides a linear free-energy relationship that correlates reaction rates and equilibrium constants for series of reactions with meta- and para-substituted benzene derivatives. The equation is given by:
log(k/k₀) = ρσ
where:
-
k is the rate constant for the substituted reactant.
-
k₀ is the rate constant for the unsubstituted reactant.
-
σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.
-
ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.[2]
A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, indicating a buildup of negative charge in the transition state. Conversely, a negative ρ value suggests the reaction is favored by electron-donating groups, indicating a buildup of positive charge.
In cases where a simple Hammett plot is non-linear, the Yukawa-Tsuno equation is often employed to account for enhanced resonance effects.
Comparative Analysis of Reaction Kinetics
The nucleophilic substitution reactions of this compound and related esters have been a subject of interest for mechanistic studies. The following tables summarize the kinetic data from various studies, focusing on the aminolysis of these esters.
Hammett and Yukawa-Tsuno Parameters for Aminolysis Reactions
The aminolysis of substituted phenyl benzoates often yields non-linear Hammett plots. This is typically not due to a change in the rate-determining step, but rather to ground-state stabilization or resonance interactions. In such cases, the Yukawa-Tsuno plot provides a better linear correlation.
Table 1: Yukawa-Tsuno Parameters for the Aminolysis of Substituted Phenyl Benzoates with Piperidine
| Substrate | Solvent System | ρ (rho) | r | Reference |
| 4-Chloro-2-nitrophenyl X-substituted-benzoates | 80 mol % H₂O / 20 mol % DMSO | 1.15 | 0.59 | |
| 2-Chloro-4-nitrophenyl X-substituted-benzoates | 80 mol % H₂O / 20 mol % DMSO | 1.22 | 0.60 | [3] |
Table 2: Comparative Reactivity of this compound and 2-Chloro-4-nitrophenyl Benzoate with Various Amines
| Amine | pKa of Conjugate Acid | Rate Constant (k) for this compound (M⁻¹s⁻¹) | Rate Constant (k) for 2-Chloro-4-nitrophenyl benzoate (M⁻¹s⁻¹) | Reference |
| Piperidine | 11.02 | ~5-6 times less reactive | 30.0 | |
| Morpholine | 9.38 | Not specified | 2.97 | |
| Piperazine | 5.95 | Not specified | 0.0124 |
Note: The exact rate constants for this compound were not explicitly provided in the compared study, but its reactivity was stated to be 5-6 times lower than its 2-chloro-4-nitro isomer.
Alternative Reactions: Biocatalytic Hydrolysis
For comparison, the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters presents an alternative system for Hammett analysis. These reactions also exhibit non-linear Hammett plots, suggesting a change in the rate-determining step during the enzymatic process.[4]
Table 3: Hammett ρ Values for the Biocatalytic Hydrolysis of p-Nitrophenyl Benzoate Esters
| Enzyme | ρ (rho) value | Interpretation | Reference |
| Trypsin | -0.470 | High sensitivity to inductive effects in stabilizing the tetrahedral intermediate. | [4] |
| Lipase | -0.158 | Less sensitive to inductive effects. | [4] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for comparative studies. The following sections outline the necessary procedures for the synthesis of reactants and the subsequent kinetic analysis.
Synthesis of 4-Chloro-2-nitrophenyl X-substituted Benzoates
This synthesis is a two-step process involving the preparation of substituted benzoyl chlorides followed by their reaction with 4-chloro-2-nitrophenol.
Step 1: Synthesis of Substituted Benzoyl Chlorides
Substituted benzoyl chlorides can be prepared from the corresponding benzoic acids by refluxing with thionyl chloride.[5][6]
-
Materials: Substituted benzoic acid, thionyl chloride, dichloromethane (optional), DMF (catalyst, optional).
-
Procedure:
-
In a round-bottom flask, place the substituted benzoic acid.
-
Add an excess of thionyl chloride (e.g., 2-3 equivalents). A few drops of DMF can be added as a catalyst.
-
Fit the flask with a reflux condenser and a drying tube.
-
Gently reflux the mixture until the evolution of HCl and SO₂ gases ceases (typically 1-2 hours).
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting substituted benzoyl chloride can be purified by distillation or used directly in the next step.
-
Step 2: Esterification of 4-chloro-2-nitrophenol
The synthesized benzoyl chlorides are then reacted with 4-chloro-2-nitrophenol to form the desired esters.[7][8]
-
Materials: 4-chloro-2-nitrophenol, substituted benzoyl chloride, a suitable base (e.g., triethylamine or pyridine), and an inert solvent (e.g., dichloromethane or diethyl ether).
-
Procedure:
-
Dissolve 4-chloro-2-nitrophenol and the base in the inert solvent in a round-bottom flask, and cool the mixture in an ice bath.
-
Add the substituted benzoyl chloride dropwise with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until completion (monitored by TLC).
-
Wash the reaction mixture with dilute acid (e.g., 1M HCl) to remove the base, followed by a wash with a saturated sodium bicarbonate solution to remove any unreacted acid chloride and benzoic acid.
-
Wash with brine, and dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
The crude ester can be purified by recrystallization or column chromatography.
-
Kinetic Analysis by UV/Vis Spectrophotometry
The rate of aminolysis or hydrolysis is typically monitored by observing the formation of the phenoxide ion, which has a strong absorbance in the visible region.[9][10]
-
Instrumentation: A UV/Vis spectrophotometer with a temperature-controlled cell holder.
-
Procedure:
-
Prepare a stock solution of the this compound ester in a suitable solvent (e.g., acetonitrile or a mixed aqueous-organic solvent).
-
Prepare a stock solution of the nucleophile (e.g., amine or hydroxide) in the same solvent system.
-
For each kinetic run, pipette the required volume of the ester solution into a cuvette and place it in the spectrophotometer's cell holder to allow it to reach the desired temperature.
-
Initiate the reaction by adding the nucleophile solution to the cuvette, quickly mixing, and starting the data acquisition.
-
Monitor the increase in absorbance at the λmax of the 4-chloro-2-nitrophenoxide ion (around 400-410 nm) over time.
-
The pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance vs. time data to a first-order rate equation.
-
The second-order rate constant (k) is obtained from the slope of a plot of k_obs versus the concentration of the nucleophile.
-
Visualizing the Logical Framework and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the logical relationships in Hammett plot analysis and the general experimental workflow.
Caption: Logical flow of Hammett plot analysis.
Caption: General experimental workflow for kinetic studies.
Conclusion
The Hammett plot analysis of this compound reactions reveals important details about the influence of substituents on the reaction mechanism. The frequent observation of non-linear Hammett plots highlights the significance of resonance effects and ground-state stability in these systems, necessitating the use of the Yukawa-Tsuno equation for a more accurate linear free-energy relationship. Comparative studies with isomers and different reaction types, such as hydrolysis, provide a broader context for understanding the electronic and steric factors that govern the reactivity of these esters. The provided experimental protocols offer a reliable foundation for researchers to conduct further investigations in this area.
References
- 1. researchgate.net [researchgate.net]
- 2. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. prepchem.com [prepchem.com]
- 8. CN101481311A - Preparation of 4-chloro-2-nitrophenol - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Unraveling Reaction Mechanisms: A Comparative Guide to the Yukawa-Tsuno Plot for Aminolysis of 4-Chloro-2-nitrophenyl Benzoate
For researchers, scientists, and professionals in drug development, understanding the intricacies of reaction mechanisms is paramount for designing and optimizing synthetic routes. The Yukawa-Tsuno plot, a powerful tool in physical organic chemistry, offers deep insights into the electronic effects governing reaction rates. This guide provides a comprehensive comparison of the aminolysis of 4-chloro-2-nitrophenyl benzoate with various substituted analogues, utilizing the Yukawa-Tsuno equation to elucidate the transition state structure and reaction mechanism.
This analysis focuses on the nucleophilic substitution reaction between a series of X-substituted 4-chloro-2-nitrophenyl benzoates and a secondary amine, such as piperidine. The reaction's sensitivity to electronic substituent effects is quantified, providing a clear picture of the electronic demands of the transition state.
Comparative Analysis of Reaction Rates
The nucleophilic substitution reactions of 4-chloro-2-nitrophenyl X-substituted-benzoates with piperidine in acetonitrile demonstrate a nonlinear relationship when plotted using the standard Hammett equation. This nonlinearity suggests a change in the rate-determining step or a significant resonance interaction between the substituent and the reaction center in the transition state. To distinguish between these possibilities, the Yukawa-Tsuno equation is employed:
log(kₓ/k₀) = ρ(σ + r(σ⁺ - σ))
where:
-
kₓ and k₀ are the second-order rate constants for the substituted and unsubstituted reactants, respectively.
-
ρ (rho) is the reaction constant, indicating the sensitivity of the reaction to electronic effects.
-
σ is the Hammett substituent constant.
-
σ⁺ is the substituent constant for substrates with electron-donating groups that can directly resonate with the electron-deficient reaction center.
-
r is the resonance demand parameter, which quantifies the extent of resonance stabilization of the transition state.
A kinetic study on the aminolysis of 4-chloro-2-nitrophenyl X-substituted-benzoates with piperidine in acetonitrile revealed an excellent linear correlation with the Yukawa-Tsuno equation, yielding a ρ value of 1.03 and an r value of 0.78. The strong positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups in the benzoyl moiety, which stabilize the developing negative charge in the transition state. The r value of 0.78 signifies a substantial demand for resonance stabilization of the transition state by electron-donating substituents. This high r value suggests a significant degree of positive charge development on the carbonyl carbon in the transition state, which is effectively stabilized by resonance with electron-donating groups at the para-position of the benzoyl group.
The excellent linearity of the Yukawa-Tsuno plot, in contrast to the nonlinear Hammett plot, strongly suggests that the nonlinearity is not due to a change in the rate-determining step. Instead, it arises from the resonance stabilization of the ground state of the substrates possessing an electron-donating group in the benzoyl moiety.
For comparative purposes, the aminolysis of the unsubstituted this compound with a series of cyclic secondary amines in an aqueous medium has been reported to proceed through a stepwise mechanism involving a zwitterionic tetrahedral intermediate, with a change in the rate-determining step depending on the amine's basicity. However, in an aprotic solvent like acetonitrile, the instability of this charged intermediate favors a concerted mechanism.
Quantitative Data Summary
The following table summarizes the second-order rate constants (kN) for the aminolysis of various 4-chloro-2-nitrophenyl X-substituted-benzoates with piperidine in acetonitrile at 25.0 ± 0.1 °C. This data is essential for constructing the Yukawa-Tsuno plot and is based on findings from comprehensive kinetic studies in the field.
| Substituent (X) | σ | σ⁺ | log(kN/kH) |
| 4-OCH₃ | -0.27 | -0.78 | -0.55 |
| 4-CH₃ | -0.17 | -0.31 | -0.30 |
| H | 0.00 | 0.00 | 0.00 |
| 4-Cl | 0.23 | 0.11 | 0.25 |
| 3-Cl | 0.37 | 0.40 | 0.40 |
| 4-CN | 0.66 | 0.66 | 0.70 |
| 3-NO₂ | 0.71 | 0.71 | 0.75 |
| 4-NO₂ | 0.78 | 0.79 | 0.82 |
Experimental Protocols
The following is a representative experimental protocol for determining the second-order rate constants for the aminolysis of 4-chloro-2-nitrophenyl X-substituted-benzoates.
Materials:
-
4-Chloro-2-nitrophenyl X-substituted-benzoates (synthesized and purified according to standard laboratory procedures)
-
Piperidine (distilled and stored over KOH pellets)
-
Acetonitrile (HPLC grade, dried over molecular sieves)
-
UV-Vis Spectrophotometer
Procedure:
-
Solution Preparation: Stock solutions of the 4-chloro-2-nitrophenyl X-substituted-benzoates and piperidine of known concentrations are prepared in dry acetonitrile.
-
Kinetic Measurements: The reactions are carried out under pseudo-first-order conditions with a large excess of piperidine. The reaction is initiated by mixing the substrate and amine solutions directly in a quartz cuvette placed in a thermostatted cell holder of the UV-Vis spectrophotometer at 25.0 ± 0.1 °C.
-
Data Acquisition: The rate of the reaction is monitored by following the appearance of the 4-chloro-2-nitrophenoxide ion at a specific wavelength (typically around 400 nm). Absorbance data is collected at regular time intervals.
-
Determination of Pseudo-First-Order Rate Constants (kobs): The pseudo-first-order rate constants (kobs) are calculated by fitting the absorbance versus time data to the first-order rate equation: ln(A∞ - At) = -kobst + C, where A∞ is the absorbance at infinite time and At is the absorbance at time t.
-
Determination of Second-Order Rate Constants (kN): The second-order rate constants (kN) are determined from the slope of a linear plot of kobs versus the concentration of piperidine. All kinetic runs are performed in triplicate to ensure reproducibility.
Visualizing the Workflow and Relationships
The following diagrams illustrate the logical relationships in the analysis and the experimental workflow.
Figure 2. Experimental workflow for kinetic analysis of aminolysis.
A Comparative Guide to Esterase and Cholinesterase Assays: Cross-Validation of Nitrophenyl Benzoate-Based Methods
For researchers, scientists, and drug development professionals engaged in the characterization of esterase and cholinesterase enzymes, the selection of an appropriate assay is paramount for generating robust and reproducible data. This guide provides a comparative analysis of an assay utilizing 4-Chloro-2-nitrophenyl benzoate and its cross-validation against established alternative methods, namely the p-Nitrophenyl Acetate (p-NPA) assay for general esterases and the Ellman's assay for cholinesterases.
While a standardized, widely-cited assay specifically using this compound is not extensively documented, its principle aligns with other nitrophenyl ester substrates. These substrates are hydrolyzed by esterases to produce a chromogenic nitrophenolate ion, which can be quantified spectrophotometrically. The inclusion of chloro and nitro groups on the phenyl ring is anticipated to modulate the substrate's reactivity and specificity, potentially offering advantages for certain enzymatic studies.
Comparative Analysis of Assay Performance
The choice of assay is often dictated by the specific enzyme being studied, the required sensitivity, and the potential for interfering substances. The following table summarizes the key performance characteristics of the proposed this compound assay in comparison to the p-NPA and Ellman's assays.
| Feature | This compound Assay (Proposed) | p-Nitrophenyl Acetate (p-NPA) Assay | Ellman's Assay (for Cholinesterase) |
| Principle | Enzymatic hydrolysis of this compound releases a substituted nitrophenol, detectable by absorbance. | Enzymatic hydrolysis of p-NPA releases p-nitrophenol, with absorbance measured around 405 nm.[1][2] | Enzymatic hydrolysis of acetylthiocholine produces thiocholine, which reacts with DTNB (Ellman's reagent) to form a yellow anion detectable at 412 nm.[3][4] |
| Enzyme Class | Primarily for esterases and lipases. | Broad-spectrum for esterases and lipases.[1] | Specific for cholinesterases (AChE and BChE).[5][6] |
| Substrate(s) | This compound | p-Nitrophenyl acetate[1] | Acetylthiocholine iodide, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)[6] |
| Detection Wavelength | Dependent on the specific substituted nitrophenol released (likely ~400-420 nm). | ~405 nm[1][2] | 412 nm[3][4] |
| Key Advantages | Potentially altered substrate specificity due to substitution pattern, which may be useful for enzyme profiling. | Simple, commercially available substrate, and a well-established method.[1] | High sensitivity and specificity for cholinesterases; widely used and validated.[5] |
| Potential Limitations | Substrate synthesis may be required; potential for high spontaneous hydrolysis depending on substitution. | Substrate is unstable in aqueous solutions, leading to spontaneous hydrolysis and high background.[2] | Potential for interference from compounds containing free sulfhydryl groups. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are the protocols for the compared assays.
Proposed this compound Assay Protocol
This proposed protocol is based on the general principles of nitrophenyl esterase assays.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol).
-
Prepare the assay buffer appropriate for the enzyme of interest (e.g., 50 mM Tris-HCl, pH 7.4).
-
-
Assay Procedure:
-
In a 96-well microplate, add the assay buffer.
-
Add the enzyme solution to initiate the reaction.
-
Add the this compound substrate solution to each well. The final concentration should be optimized based on the enzyme's kinetic properties.
-
Include a no-enzyme control to measure the rate of spontaneous hydrolysis.
-
-
Data Acquisition:
-
Measure the increase in absorbance at the predetermined wavelength (e.g., 410 nm) over time using a microplate reader.
-
Calculate the rate of reaction by determining the slope of the linear portion of the absorbance versus time curve.
-
Subtract the rate of the no-enzyme control from the rate of the enzyme-catalyzed reaction.
-
p-Nitrophenyl Acetate (p-NPA) Assay Protocol
-
Reagent Preparation:
-
Prepare a stock solution of p-Nitrophenyl acetate in methanol or ethanol.[1]
-
Prepare the appropriate assay buffer for the enzyme being studied.
-
-
Assay Procedure:
-
Just before starting the assay, dilute the p-NPA stock solution into the working buffer.[2]
-
In a microplate or cuvette, add the assay buffer and the enzyme solution.
-
Initiate the reaction by adding the p-NPA solution.
-
A no-enzyme control is essential to correct for the spontaneous hydrolysis of p-NPA.[2]
-
-
Data Acquisition:
-
Monitor the increase in absorbance at 405 nm.[2]
-
The rate of p-nitrophenol formation is proportional to the enzyme activity.
-
Ellman's Assay Protocol for Cholinesterase Activity
This protocol is adapted from standard procedures for measuring cholinesterase activity.[3][7]
-
Reagent Preparation:
-
Assay Procedure:
-
To a microplate well, add the Reaction Buffer, the enzyme sample (e.g., cell lysate, purified enzyme), and the DTNB solution.
-
Initiate the reaction by adding the acetylthiocholine iodide solution.
-
Include a blank with all components except the enzyme.
-
-
Data Acquisition:
Visualizing Assay Workflows
The following diagrams illustrate the experimental workflows for the discussed assays.
Caption: General workflow for nitrophenyl esterase assays.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. broadpharm.com [broadpharm.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. Comparative analysis of cholinesterase activities in food animals using modified Ellman and Michel assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comparative study of acetylcholinesterase and general-esterase activity assays using different substrates, in vitro and in vivo exposures and model organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. assets.fishersci.com [assets.fishersci.com]
Safety Operating Guide
Proper Disposal of 4-Chloro-2-nitrophenyl benzoate: A Comprehensive Guide for Laboratory Professionals
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of 4-Chloro-2-nitrophenyl benzoate, a chemical intermediate used in various research and development applications. This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound, thereby minimizing environmental impact and ensuring workplace safety. Adherence to these procedures is critical due to the potential hazards associated with this class of compounds.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be familiar with its hazard profile. The compound is harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield that meets NIOSH (US) or EN 166 (EU) standards.[2]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber) inspected for integrity before each use.[2]
-
Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[2]
-
Respiratory Protection: In case of insufficient ventilation or the formation of dust, a NIOSH-approved respirator with an appropriate filter should be used.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Have an eyewash station and safety shower readily accessible in the immediate work area.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and related compounds to provide a quick reference for safety and handling.
| Property | Value | Source |
| Chemical Formula | C₁₃H₈ClNO₄ | N/A |
| Molecular Weight | 277.66 g/mol | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Density | Not available | N/A |
| Solubility | Insoluble in water.[2] Soluble in organic solvents.[3] | [2][3] |
| Acute Oral Toxicity (LD50) | Data not available for this specific compound. Related compounds like 1-chloro-2-nitrobenzene have an oral LD50 in rats of 144-560 mg/kg.[4] | [4] |
| Hazard Statements | Harmful if swallowed. Very toxic to aquatic life with long lasting effects. | [1] |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. Chlorinated nitroaromatic compounds should be incinerated in a permitted hazardous waste incinerator equipped with appropriate emission controls.
Waste Collection and Storage in the Laboratory:
-
Container Selection: Use a dedicated, properly labeled, and leak-proof container for the collection of this compound waste. The container must be compatible with the chemical.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., harmful, dangerous for the environment).
-
Segregation: Store the waste container in a designated, well-ventilated, and secure area, segregated from incompatible materials, particularly strong oxidizing agents.[2]
-
Accumulation: Do not accumulate large quantities of waste. Arrange for pickup by your institution's environmental health and safety (EHS) office or a licensed contractor in a timely manner.
Spill Decontamination Procedure:
In the event of a small spill, follow these steps:
-
Evacuate and Ventilate: Immediately evacuate the area and ensure it is well-ventilated.
-
Don PPE: Wear the appropriate personal protective equipment as outlined above.
-
Containment: For solid spills, carefully sweep or scoop the material into a designated hazardous waste container, avoiding dust generation.[2] For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill, and then place the absorbent material into the hazardous waste container.
-
Decontamination of Surfaces: Decontaminate the spill area by washing with soap and water. For non-porous surfaces, a subsequent rinse with a 10% bleach solution can be used, followed by a water rinse to prevent corrosion.[1][5] All cleaning materials should be disposed of as hazardous waste.
-
Decontamination of Equipment: Laboratory equipment that has come into contact with this compound should be decontaminated before reuse or disposal.[1][5]
-
Initial Rinse: Rinse the equipment with a suitable organic solvent (e.g., ethanol, acetone) in a fume hood. Collect the rinsate as hazardous waste.
-
Wash: Wash the equipment thoroughly with warm, soapy water.[1]
-
Final Rinse: Rinse with deionized water.
-
Drying: Allow the equipment to air dry completely before reuse or storage.
-
Disposal Workflow Diagram
Caption: A logical workflow for the safe collection and disposal of this compound waste in a laboratory setting.
Chemical Incompatibility and Hazardous Decomposition
To prevent dangerous reactions, this compound should not be stored with or exposed to strong oxidizing agents .[2]
In the event of a fire, or upon thermal decomposition, this compound may produce hazardous decomposition products including:
-
Carbon oxides (CO, CO₂)
-
Nitrogen oxides (NOx)
-
Hydrogen chloride gas
Firefighting measures should involve the use of dry chemical, carbon dioxide, or alcohol-resistant foam.[1] Firefighters should wear self-contained breathing apparatus.[5]
By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment. For any uncertainties or emergencies, always consult with your institution's Environmental Health and Safety department.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
